Product packaging for Cypermethrin(Cat. No.:CAS No. 52315-07-8)

Cypermethrin

Cat. No.: B1669662
CAS No.: 52315-07-8
M. Wt: 416.3 g/mol
InChI Key: KAATUXNTWXVJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cypermethrin (CAS 52315-07-8) is a synthetic pyrethroid insecticide that functions as a potent neurotoxin in research applications. It acts as a sodium channel modulator, binding to voltage-gated sodium channels in nerve cells. This binding prolongs the opening of the channels, leading to prolonged depolarization and repetitive nerve firing, which disrupts normal nervous system function and results in hyperexcitation, paralysis, and death in target insects . In experimental settings, this compound is a valuable tool for studying neurophysiology, insecticide mode of action, and the development of pest control strategies. Its neurotoxic effects extend to mammalian systems, making it relevant for research in neurotoxicology. Studies have shown that this compound can cross the blood-brain barrier and has been used to model aspects of nigrostriatal dopaminergic neurodegeneration, providing insights into the potential links between pesticide exposure and neurological conditions . Beyond its neurotoxic effects, this compound is also utilized in studies investigating its impact on other biological systems, including its hepatotoxic effects and its ability to induce oxidative stress . Furthermore, research has explored its reproductive toxicity, with evidence indicating it can cause hormonal imbalances, oxidative stress in reproductive tissues, and increased apoptosis in germ cells, leading to reduced sperm quality and count in animal models . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheets and handling procedures must be consulted and adhered to prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19Cl2NO3 B1669662 Cypermethrin CAS No. 52315-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3
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InChI Key

KAATUXNTWXVJKI-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
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Molecular Formula

C22H19Cl2NO3
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DSSTOX Substance ID

DTXSID1023998
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Molecular Weight

416.3 g/mol
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Physical Description

An emulsifiable concentrate or wettable powder composed of a mixture of eight different isomers; [EXTOXNET], YELLOW VISCOUS LIQUID-TO-PASTE WITH CHARACTERISTIC ODOUR., Yellow viscous liquid or semi-solid. Pure isomers are colorless crystals.
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Solubility

Soluble in methanol, acetone, xylene, dichloromethane, In acetone, chloroform, cyclohexanone, xylene greater than 450, ethanol 337, hexane 103 (all in g/L at 20 °C)., Soluble in methanol and methylene dichloride, In water, 4X10-3 mg/L at 20 °C, Solubility in water: none
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Density

1.25 g/cu cm at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

1.25
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Vapor Pressure

1.7X10-9 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C:, 1.7x10-9 mmHg
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Color/Form

Viscous semi-solid, Colorless crystals - pure isomers

CAS No.

52315-07-8, 97955-44-7
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Melting Point

70 °C, MP: 60-80 °C (technical), 60-80 °C, 158 °F
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Mechanisms of Action and Molecular Toxicology of Cypermethrin

Neurotoxicological Mechanisms

The neurotoxicity of cypermethrin (B145020) stems from its interference with the electrical signaling within neurons. This interference leads to uncontrolled nerve impulse transmission, resulting in hyperexcitation and subsequent disruption of nervous system function. nih.govbigpesticides.comdroracle.ai

Voltage-Gated Sodium Channel Modulation

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in neurons. This compound targets these channels, significantly altering their gating kinetics. nih.govbigpesticides.comresearchgate.net

This compound interacts with specific binding sites on the voltage-gated sodium channel protein. Studies suggest that this compound binds at residues such as Phe1519, which may induce conformational changes necessary for the formation of an optimal binding site. nih.gov The binding site for pyrethroids is often located in a hydrophobic cavity delimited by the domain II S4-S5 linker and the IIS5 and IIIS6 helices. nih.gov The binding of this compound can stabilize the channel in an open state. nih.gov Insecticide chalks containing this compound have been shown to bind to the voltage-gated sodium channel, particularly near the sodium inactivation gate involving phenylalanine residues. researchgate.net These phenylalanine residues are conserved across selected sequences. researchgate.net Mutations in the VGSC gene, such as the V1016G mutation in Aedes aegypti, which is a target of pyrethroid insecticides, can lead to conformational changes in sodium channels, preventing them from being opened by insecticide molecules. openpublichealthjournal.com

This compound modifies the gating characteristics of VGSCs, impacting both activation and inactivation processes. researchgate.netinchem.org Binding of this compound initially slows the activation or opening of the channel. nih.gov Subsequently, it significantly slows the rate of channel inactivation, causing the channels to remain open for a prolonged duration. nih.govbigpesticides.comresearchgate.netinchem.orgnih.gov This delayed closure of sodium channels increases cell membrane excitability. inchem.org The slow-down of channel deactivation is a marked effect of pyrethroids like this compound. plos.org With this compound, a progressive increase of the tail current amplitude with successive stimulations indicates a use-dependent recruitment of modified sodium channels. plos.orgnih.gov this compound can also shift the membrane potential towards a more hyperpolarized stage, which is required for the channel to activate. nih.gov

Research findings illustrate these kinetic changes:

PyrethroidEffect on Peak Sodium Current (First Depolarization)Effect on Cumulative Inactivation (Repetitive Stimulation)Effect on Tail CurrentUse-Dependent Recruitment
This compoundSignificantly reduced (e.g., 33±4%) plos.orgresearchgate.netAccelerated plos.orgnih.govresearchgate.netMarked slowing, progressive increase with stimulation plos.orgObserved plos.orgnih.gov
Permethrin (B1679614)Not significantly reduced plos.orgresearchgate.netAccelerated plos.orgnih.govMarked slowing plos.orgNot significantly observed
TetramethrinReduced (e.g., 6±11%) plos.orgresearchgate.netAccelerated plos.orgnih.govMarked slowing, unexpected decrease with stimulation plos.orgLess evident than this compound

Data from studies on honeybee central olfactory neurons show that this compound accelerated the cumulative inactivation of the sodium current peak and caused a marked slowing of the tail current recorded upon repolarization. plos.orgnih.gov The percentage of modified channels significantly increased with this compound exposure. plos.org

The prolonged opening of sodium channels due to this compound binding leads to an excessive influx of sodium ions into the neuron. nih.govbigpesticides.com This influx causes sustained depolarization of the neuronal membrane. inchem.orgnih.govmdpi.comcaymanchem.com The sustained depolarization lowers the threshold for activating further action potentials, resulting in repetitive firing of neurons. inchem.orgresearchgate.net This continuous nerve impulse transmission leads to hyperexcitation of the central nervous system. nih.govdroracle.ainih.govmdpi.comresearchgate.net At high concentrations, the sustained sodium current can be substantial enough to completely depolarize the nerve membrane, potentially leading to conduction block. inchem.org

The consequences of this hyperexcitation include uncoordinated movements, tremors, and paralysis in affected organisms. researchgate.net

Impact on Sodium Channel Kinetics (Activation and Inactivation)

Modulation of Other Ion Channels and Receptors

This compound has been shown to modulate chloride channels. nih.govresearchgate.netmdpi.com Specifically, it can suppress the open state of voltage-gated chloride channels and inhibit GABA-dependent chloride uptake at higher concentrations. researchgate.net The inhibition of chloride channels by this compound is believed to contribute to some observed effects. nih.gov

Neurotransmitter System Dysregulation

Serotonin (B10506) Level Impacts

Studies investigating the impact of this compound on neurotransmitter levels have shown varied effects on serotonin. While higher doses of pyrethroids have been observed to enhance the intensity of serotonin and its metabolites in the rat brain, chronic treatments at moderate doses did not produce significant changes in serotonin levels in the nigrostriatal tissues in some studies. nih.gov However, research on alpha-cypermethrin (B165848), an isomer of this compound (PubChem CID: 12617362), has indicated a significant increase in extracellular serotonin levels in specific brain regions of rats, including the ventral hippocampus, cortex, and thalamus. gsconlinepress.com This suggests that alpha-cypermethrin may act as a serotonin reuptake stimulator in these areas. gsconlinepress.com

Cholinesterase Activity Inhibition

This compound has been shown to affect the activity of cholinesterase enzymes, specifically acetyl- (AChE) and butyryl-cholinesterase (BChE). Higher doses of this compound have been reported to markedly reduce the levels of these enzymes in a dose-dependent manner, while lower doses did not significantly alter their activities. nih.gov Cholinesterases are crucial for hydrolyzing choline-based esters, including the neurotransmitter acetylcholine (B1216132), thereby terminating nerve impulse transmission. mdpi.comresearchgate.net Inhibition of AChE leads to the accumulation of acetylcholine at nerve endings, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity. researchgate.netnih.gov Research indicates that this compound exposure can lead to decreased cholinesterase activity in tissues such as the liver, kidney, and plasma. researchgate.netpjoes.com

Cellular and Subcellular Mechanisms of Toxicity

Beyond its direct effects on ion channels, this compound exerts toxicity through various cellular and subcellular mechanisms, including the induction of oxidative stress and mitochondrial dysfunction.

Oxidative Stress Induction

Oxidative stress is recognized as a significant mechanism contributing to this compound-mediated toxicity. nih.govmdpi.comekb.egnih.gov this compound exposure can induce oxidative stress in the nervous system as well as other organs like the liver and kidney. nih.govmdpi.comnih.govnih.gov This imbalance between the production of reactive species and the ability of the biological system to detoxify them or repair the resulting damage is a key factor in this compound's adverse effects. nih.govmdpi.com

Excessive production of reactive oxygen species (ROS) is a primary contributor to the oxidative stress induced by this compound. nih.govmdpi.comnih.govnih.govmdpi.com The metabolism of this compound can lead to the formation of substances that induce the production of ROS. Increased levels of ROS can cause significant damage to cellular components, including lipids, proteins, and DNA. mdpi.comnih.govmdpi.com Mitochondrial dysfunction and interference with enzyme activity can also contribute to elevated ROS production following this compound exposure. mdpi.com

This compound can disrupt the body's antioxidant defense system by reducing the levels or activity of key antioxidant enzymes and molecules. nih.govmdpi.comresearchgate.netnih.goviosrjournals.org This includes enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), and glutathione S-transferase (GST). mdpi.comiosrjournals.org Perturbations in these enzymes impair the cell's ability to neutralize ROS effectively, leading to an accumulation of oxidative damage. mdpi.comresearchgate.netnih.gov Furthermore, a decrease in the activity of antioxidant enzymes is often accompanied by a depletion of glutathione (GSH), a crucial non-enzymatic antioxidant. mdpi.comresearchgate.netnih.gov

The following table summarizes some observed effects of this compound on antioxidant enzymes and markers of oxidative stress:

BiomarkerObserved Effect (e.g., in rats)Source
Lipid Peroxidation (e.g., MDA, LOOH)Increased researchgate.netnih.goviosrjournals.org
Protein Oxidation (e.g., AOPP)Increased nih.gov
Superoxide Dismutase (SOD)Decreased activity mdpi.comnih.goviosrjournals.org
Catalase (CAT)Decreased activity mdpi.comnih.goviosrjournals.org
Glutathione Peroxidase (GPx)Decreased activity (sometimes increased as compensatory response) mdpi.comresearchgate.netiosrjournals.org
Glutathione Reductase (GR)Increased activity iosrjournals.org
Glutathione S-transferase (GST)Increased activity iosrjournals.org
Glutathione (GSH)Decreased levels mdpi.comresearchgate.netnih.goviosrjournals.org
Reactive Oxygen Species (ROS) Production

Mitochondrial Dysfunction

Mitochondrial dysfunction is another significant cellular mechanism implicated in this compound toxicity. nih.govekb.egnih.govwikipedia.orgresearchgate.netresearchgate.netnih.gov this compound can induce dysfunction in mitochondria, which are critical organelles for energy production and cellular homeostasis. nih.govresearchgate.netresearchgate.netnih.gov This dysfunction can contribute to the induction of oxidative stress and can trigger apoptotic cell death pathways. nih.govresearchgate.netresearchgate.netnih.gov Studies have shown that this compound can alter the mitochondrial proteome and lead to a decrease in mitochondrial membrane potential, a key indicator of mitochondrial health. researchgate.netnih.gov Mitochondrial dysfunction can also exacerbate ROS production, creating a vicious cycle of damage. mdpi.com Furthermore, calcium overload, potentially induced by this compound's effects on calcium channels, can activate the mitochondrial pathway by increasing mitochondrial membrane permeability and decreasing mitochondrial membrane potential. researchgate.netnih.gov Proteins like Bcl-2 and Bax, involved in regulating mitochondrial apoptosis, and signaling pathways involving calmodulin (CaM) and Ca2+/CaM-dependent protein kinases II (CaMKII) are implicated in this compound-induced mitochondrial dysfunction and apoptosis. researchgate.netresearchgate.netnih.gov

Apoptosis and Neuronal Cell Death Pathways

Studies indicate that this compound can induce apoptosis, a form of programmed cell death, in various cell types, including neuronal cells tandfonline.comekb.egnih.govresearchgate.net. Research using HT22 cells demonstrated that this compound treatment increased the proportion of apoptotic cells in a dose-dependent manner tandfonline.com. Similarly, investigations into this compound-induced hippocampal neurotoxicity predicted that several targets related to apoptosis signaling pathways are involved tandfonline.com.

Apoptosis induced by this compound in neuronal cells is suggested to be linked to oxidative stress ekb.eg. Excessive production of reactive oxygen species (ROS) is a known inducer of cell death and can activate apoptotic pathways nih.gov. This compound has been shown to increase intracellular ROS generation in rat astrocytes, leading to the activation of JNK1/2 and P38 pathways, which subsequently induce apoptosis nih.gov.

Furthermore, studies on human neuroblastoma SH-SY5Y cells have shown that this compound can induce cell death in a dose- and time-dependent manner aaem.plresearchgate.net. While some research suggested the involvement of caspase-3 activation and potentially FAS/TNF signaling pathways in pesticide-induced apoptosis in these cells, other findings indicated that major caspase pathways might not be integral to this compound-induced cell death and that necroptosis might be involved aaem.plresearchgate.net. Inhibition of TNF-α has been shown to attenuate this compound-induced cytotoxicity in SH-SY5Y cells aaem.plresearchgate.net.

Research findings highlight the involvement of multiple targets and signaling pathways in this compound-induced neuronal cell death, including key hub targets such as Akt1, Tnf, Ptgs2, Casp3, Igf1, Sirt1, Jun, Cat, Il10, and Bcl2l1, whose mRNA expression levels were altered by this compound treatment in HT22 cells tandfonline.com.

Cell TypeObserved Effect on ApoptosisInvolved Pathways/FactorsReference
HT22 cellsIncreased proportion of apoptotic cells (dose-dependent)Akt1, Tnf, Ptgs2, Casp3, Igf1, Sirt1, Jun, Cat, Il10, Bcl2l1 tandfonline.com
Rat astrocytesApoptosis inductionOxidative stress, ROS, JNK1/2, P38 nih.gov
Human neuroblastoma SH-SY5Y cellsDose- and time-dependent cell death, Apoptosis/NecroptosisCaspase-3 (potential), FAS/TNF signaling (potential), TNF-α aaem.plresearchgate.net
RAW 264.7 cellsApoptosis induction (dose-dependent)ROS-mediated JNK/ERK pathway nih.gov

DNA Damage and Genotoxicity

This compound has been reported to induce DNA damage and exhibit genotoxic effects in various in vitro and in vivo studies nih.govijomeh.eunih.govresearchgate.netcabidigitallibrary.orgwolf.sk. Studies using the alkaline comet assay have demonstrated a statistically significant dose-dependent increase in DNA damage in multiple organs and tissues of mice, including the brain, kidney, liver, spleen, bone marrow, and lymphocytes nih.govresearchgate.netwolf.sk. The brain showed the maximum DNA damage, followed by the spleen, kidney, bone marrow, liver, and lymphocytes, as evidenced by the Olive tail moment (OTM) nih.govresearchgate.netwolf.sk.

Research suggests that this compound can directly form DNA adducts and, upon metabolism via the cytochrome P450 microsomal system, may lead to DNA cross-links and oxidative stress, contributing to genotoxicity ijomeh.eu. Oxidative stress, induced by increased ROS production, is considered a mediator of DNA damage caused by this compound aaem.plnih.gov. Studies have shown that this compound-induced ROS generation is associated with DNA damage in RAW 264.7 cells nih.gov.

Furthermore, this compound exposure has been linked to increased micronuclei formation in bone marrow cells and DNA damage in rats cabidigitallibrary.org. Hepatic DNA damage after exposure to sub-lethal doses of this compound has also been observed in several in vivo studies researchgate.net. These findings collectively indicate that this compound can induce systemic genotoxicity in mammals by causing DNA damage in vital organs and the hematopoietic system nih.govresearchgate.netwolf.sk.

Organ/Tissue (Mouse)Observed DNA Damage (Comet Assay Parameter: OTM)Reference
BrainMaximum nih.govresearchgate.netwolf.sk
SpleenSecond highest nih.govresearchgate.netwolf.sk
KidneyThird highest nih.govresearchgate.netwolf.sk
Bone marrowFourth highest nih.govresearchgate.netwolf.sk
LiverFifth highest nih.govresearchgate.netwolf.sk
LymphocytesLowest among assessed organs/tissues nih.govresearchgate.netwolf.sk
Assay/ObservationFindingSpecies/Cell TypeReference
Comet assayDose-dependent increase in DNA damageMouse (brain, kidney, liver, spleen, bone marrow, lymphocytes) nih.govresearchgate.netwolf.sk
DNA adduct formationThis compound itself can form DNA adductsNot specified ijomeh.eu
DNA cross-linksPotential formation upon metabolismNot specified ijomeh.eu
Oxidative stressContributes to DNA damageVarious aaem.plnih.govijomeh.eu
Micronuclei formationIncreased frequencyRat (bone marrow cells) cabidigitallibrary.org
Hepatic DNA damageObserved after sub-lethal exposureVarious in vivo studies researchgate.net
DNA damage (Comet assay)Associated with ROS generationRAW 264.7 cells nih.gov

Environmental Fate and Ecotoxicology of Cypermethrin

Environmental Distribution and Persistence

Cypermethrin's distribution in the environment is heavily influenced by its strong tendency to adsorb to solid matrices. piat.org.nzservice.gov.uk This significantly limits its mobility in water and soil. environment-agency.gov.uk

Soil Adsorption and Mobility

This compound (B145020) exhibits strong adsorption to soil particles, particularly those with high organic matter and clay content. piat.org.nzfortunejournals.comnre.tas.gov.au This strong binding results in low mobility through the soil profile, reducing the likelihood of groundwater contamination by the parent compound. nre.tas.gov.auepa.gov Studies have shown that the adsorption of this compound in soil fits the Freundlich adsorption isotherm. fortunejournals.com Freundlich adsorption distribution coefficients (Kads) have been reported, indicating stronger adsorption in peat soil compared to silt clay soil. fortunejournals.com The organic carbon content of soil significantly affects the amount of this compound adsorbed. piat.org.nz The average Koc value for this compound across five different soil types is reported as 6.1x10⁴ cm³/g, indicating its immobility in soil. piat.org.nz While the parent compound is largely immobile, its degradation products, such as PBA and DCVA, are more polar and can exhibit intermediate to high mobility in soil, depending on soil type and pH. piat.org.nz

Here is a table summarizing some soil adsorption data:

Soil TypeFreundlich Kads (L/kg)Koc (L/kg)
Peat Soil205 fortunejournals.com256 fortunejournals.com
Silt Clay Soil140 fortunejournals.com1643 fortunejournals.com
Sand-18,190 - 549,130 (adsorption/desorption range) epa.gov
Sandy Loam1163 (1.8% OC) epa.gov18,190 - 549,130 (adsorption/desorption range) epa.gov
Silt Loam1897 (4.5% OC) epa.gov18,190 - 549,130 (adsorption/desorption range) epa.gov
Clay Loam416 (3.9% OC) epa.gov18,190 - 549,130 (adsorption/desorption range) epa.gov

Note: Koc values can vary significantly depending on the specific soil properties and methodology.

Water Solubility and Partitioning to Suspended Particulates

This compound has very low water solubility, reported as 4 ppb at 20°C or less than 9 µg/l. piat.org.nzservice.gov.ukenvironment-agency.gov.uk It is extremely hydrophobic and quickly moves from the aqueous phase to suspended particulates in water bodies. piat.org.nz This strong affinity for suspended matter means that even small amounts of particles in natural waters can remove a significant amount of this compound from the water column. piat.org.nz The partition coefficient (Kow) of this compound is very high (3.98x10⁶), further illustrating its strong binding to organic matter. piat.org.nz

Sediment Dynamics and Reservoir Effects

Soil and sediment serve as the primary environmental reservoirs for this compound. piat.org.nz Due to its strong adsorption to particles, this compound readily binds to sediment. service.gov.ukenvironment-agency.gov.uk While rapid degradation can occur in water, particularly in the presence of naturally occurring substances, degradation in sediment can be slower. piat.org.nz This suggests that sediment can act as a reservoir, potentially releasing intact this compound back into the water column over time. piat.org.nz The amount of this compound that partitions from sediment to water can vary depending on the type of sediment, with higher partitioning observed in sand compared to silt or clay. piat.org.nz

Bioaccumulation Potential in Aquatic Organisms

This compound has a high lipoaffinity and low water solubility, which suggests a strong potential for bioaccumulation in aquatic organisms. piat.org.nzwfduk.org However, its strong adsorption to suspended particulates and sediment can reduce its bioavailability to organisms in the water column. piat.org.nzwfduk.org Studies have shown that while this compound can accumulate in aquatic animals, particularly in tissues like muscle and liver, it can also be eliminated relatively quickly when organisms are transferred to clean water. mdpi.comepa.gov Bioconcentration factors (BCFs) have been reported, with some studies indicating that this compound is not considered a significantly bioaccumulable substance based on experimental BCF values in fish. pops.int However, other sources suggest a potential for bioaccumulation in aquatic organisms. herts.ac.ukwfduk.org

Here is a table summarizing some bioaccumulation data:

OrganismTissueBCF (measured)Notes
Chironomus tentansLarvaeUp to 2x greater in direct contact with sediment at high exposure piat.org.nzCompared to those in water above sediment
FishWhole fishEquivalent to 0.083 mg/kg wet weight after ~11 days exposure who.intRainbow trout study
Crucian CarpMusclePeak: 9.76 ng/g at 0.40 ng/mL exposure mdpi.comPrimary accumulation site in this study
Crucian CarpLiverPeak: 21.98 ng/g at 1.04 ng/mL exposure mdpi.comPrimary accumulation site for deltamethrin (B41696) in this study, but also accumulates this compound
Fish-910 L/kg pops.intAlpha-cypermethrin (B165848), based on experimental data
Rainbow Trout-1204 pops.intCalculated BCF

Note: BCF values can be influenced by factors such as exposure concentration, duration, organism species, and environmental conditions.

Degradation Pathways in the Environment

This compound is subject to degradation in the environment through various processes, including photochemical transformation and microbial activity. piat.org.nzservice.gov.ukenvironment-agency.gov.uk

Photochemical Transformation

Photochemical transformation, or photodegradation, plays a role in the breakdown of this compound, particularly on surfaces exposed to sunlight, such as soil surfaces and in surface waters. piat.org.nznre.tas.gov.auinchem.org this compound can photodegrade rapidly on soil surfaces with reported half-lives of 8-16 days. piat.org.nznre.tas.gov.au Photodegradation rates are correlated with the organic matter content of the soil. piat.org.nz In sterile solutions exposed to sunlight, this compound photodegrades slowly. piat.org.nz However, in river water, rapid degradation has been observed, suggesting that naturally occurring substances can enhance photodegradation through indirect photolysis. piat.org.nz

The major photoproducts of this compound include PBA and DCVA. piat.org.nz Other identified photoproducts include 3-phenoxybenzaldehyde (B142659) and acetonitrile (B52724) (m-phenoxyphenyl). piat.org.nzresearchgate.net These phototransformation products can also be subject to further degradation. pops.int Photodegradation of adsorbed this compound is considered a major outdoor degradation pathway. researchgate.net

Microbial Degradation

Microbial degradation is considered an effective and environmentally friendly approach for the removal of this compound residues neptjournal.comfrontiersin.orgmetu.edu.tr. Numerous bacterial and fungal species have demonstrated the ability to degrade this compound into less toxic compounds neptjournal.comui.ac.id.

Bacterial Species Involved

A variety of bacterial species have been identified as effective this compound degraders. These include Ochrobactrum lupini neptjournal.comnih.gov, Bacillus sp. (e.g., Bacillus licheniformis, Bacillus cereus, Bacillus subtilis, Bacillus amyloliquenfaciens, Lysinibacillus pakistanensis, Bacillus thuringiensis) neptjournal.comfrontiersin.orgui.ac.idacs.orgresearchgate.netresearchgate.netimrpress.comresearchgate.net, Azoarcus indigens neptjournal.com, Streptomyces aureus neptjournal.comfrontiersin.org, Pseudomonas sp. (e.g., Pseudomonas alcaligenes, Pseudomonas aeruginosa) ui.ac.idresearchgate.netrjpbcs.comcabidigitallibrary.org, and Klebsiella pneumoniae researchgate.netcabidigitallibrary.orgscielo.org.mx. Other genera reported to degrade this compound include Rhodococcus sp., Comamonas sp., Sphingobium sp., Micrococcus sp., Serratia sp., Acinetobacter sp., Brevibacillus sp., Brevibacterium sp., Pantoea sp., and Leclercia sp. frontiersin.orgui.ac.idresearchgate.net. Some studies highlight the enhanced degradation efficiency achieved by using microbial consortia compared to single species ui.ac.idnih.gov. For instance, a co-culture of Rhodococcus sp. JQ-L and Comamonas sp. A-3 demonstrated efficient and complete degradation of this compound and its metabolite 3-phenoxybenzoic acid (3-PBA) frontiersin.org.

Here is a table summarizing some bacterial species involved in this compound degradation:

Bacterial SpeciesNotesSource
Ochrobactrum lupini DG-S-01Degrades beta-cypermethrin (B1669542) and 3-PBA nih.gov. Absorbed ~87% in 7 days imrpress.com. neptjournal.comnih.govimrpress.com
Bacillus sp.Includes various strains like B. licheniformis, B. cereus, etc. neptjournal.comfrontiersin.orgui.ac.idacs.orgresearchgate.netresearchgate.netimrpress.comresearchgate.net
Azoarcus indigens HZ5Used for this compound degradation. neptjournal.com
Streptomyces aureus HP-S-01Degrades 3-PBA and can mineralize this compound in co-culture. neptjournal.comfrontiersin.org
Pseudomonas sp.Includes P. alcaligenes and P. aeruginosa. Efficient degraders. ui.ac.idresearchgate.netrjpbcs.comcabidigitallibrary.org
Klebsiella pneumoniaeCapable of degrading this compound. researchgate.netcabidigitallibrary.orgscielo.org.mx
Ochrobactrum intermedium SP9Degraded 69.1% of this compound in 8 days under optimal conditions. ekb.eg
Fungal Species Involved

Fungi also play a role in the biodegradation of this compound. Notable fungal species capable of this degradation include Aspergillus oryzae neptjournal.comfrontiersin.orgnih.gov, Trichoderma viride frontiersin.orgnih.gov, and Aspergillus niger frontiersin.orgnih.govnih.gov. Other fungal genera reported to degrade this compound and other pyrethroids include Fusarium, Monilochaetes, and Candida researchgate.net.

Here is a table summarizing some fungal species involved in this compound degradation:

Fungal SpeciesNotesSource
Aspergillus oryzae M-4Can significantly improve this compound degradation efficiency, especially in co-culture with bacteria. neptjournal.comfrontiersin.orgnih.gov
Trichoderma virideReported to degrade this compound. frontiersin.orgnih.gov
Aspergillus niger YATDegraded 54.83% of beta-cypermethrin in 7 days and 100% of 3-PBA in 22 hours. frontiersin.orgnih.govnih.gov
Enzymatic Mechanisms

The microbial degradation of this compound primarily involves enzymatic hydrolysis of its ester bond acs.orgresearchgate.netnih.gov. Key enzymes responsible for this process include carboxylesterases acs.orgresearchgate.netnih.govnih.gov. These enzymes catalyze the cleavage of the ester linkage in this compound, leading to the formation of intermediate products such as 3-phenoxybenzoic acid (3-PBA) and a cyclopropanecarboxylic acid derivative neptjournal.comresearchgate.netnih.gov. Dioxygenases are also involved in the degradation pathways, particularly in the breakdown of aromatic intermediate products like 3-PBA metu.edu.tracs.orgnih.gov. Phenol (B47542) hydroxylase and catechol 1,2-dioxygenase are examples of enzymes involved in the further metabolism of degradation products metu.edu.trnih.gov.

Metabolic Pathways and Intermediate Products

The primary metabolic pathway for this compound degradation typically begins with the hydrolysis of the ester bond, often catalyzed by carboxylesterases acs.orgresearchgate.netnih.govnih.gov. This initial step yields 3-phenoxybenzoic acid (3-PBA) and 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid neptjournal.comresearchgate.netscielo.org.mx.

3-PBA is a major metabolite and can be further degraded by microorganisms neptjournal.comnih.gov. Degradation pathways for 3-PBA can involve hydroxylation to 4-hydroxy-3-phenoxybenzoic acid or cleavage of the diphenyl ether bond to produce protocatechuate and phenol ekb.egnih.gov. Subsequent steps may involve ring cleavage of these aromatic compounds catalyzed by dioxygenases and other enzymes, eventually leading to less toxic or non-toxic substances like carbon dioxide and water metu.edu.tracs.orgnih.govresearchgate.net.

Other intermediate products identified during this compound degradation by specific bacterial strains include 3-phenoxybenzyl alcohol, 3-phenoxybenzaldehyde, methyl 2-(4-hydroxyphenoxy)benzoate, diisobutyl phthalate, 3,5-dimethoxyphenol, and 2,2-dimethyl-1-(4-phenoxyphenyl)propanone capes.gov.brimrpress.com. The specific metabolic pathway and intermediate products can vary depending on the microbial species or consortium involved frontiersin.orgcapes.gov.br.

Here is a table listing some reported intermediate products of this compound degradation:

Intermediate ProductSource
3-Phenoxybenzoic acid (3-PBA) neptjournal.comnih.govacs.orgresearchgate.netscielo.org.mxnih.govekb.egnih.govnih.govnih.gov
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid researchgate.netscielo.org.mx
4-hydroxy-3-phenoxybenzoic acid ekb.eg
Protocatechuate ekb.egnih.gov
Phenol ekb.egnih.govimrpress.com
3-phenoxybenzyl alcohol nih.govcapes.gov.br
3-phenoxybenzaldehyde nih.govcapes.gov.brimrpress.com
Methyl 2-(4-hydroxyphenoxy)benzoate capes.gov.br
Diisobutyl phthalate capes.gov.br
3,5-dimethoxyphenol capes.gov.br
2,2-dimethyl-1-(4-phenoxyphenyl)propanone capes.gov.br
Permethric acid nih.gov
Gallic acid nih.gov

Degradation in Plants

This compound is easily degraded on plants wikipedia.org. Studies have indicated that plants, sometimes in combination with microorganisms, can contribute to the removal of this compound in soil researchgate.net. For example, Plantago major in combination with a surfactant showed potential for stimulating this compound removal in soil researchgate.net. While the search results confirm degradation occurs in plants, detailed enzymatic mechanisms or specific metabolic pathways within plants were not extensively described in the provided snippets.

Ecotoxicological Impacts on Non-Target Organisms

This compound is a broad-spectrum insecticide, meaning it can affect beneficial insects as well as pests wikipedia.org. It is known to be highly toxic to a variety of non-target organisms, particularly aquatic life wikipedia.orgnih.govherts.ac.ukresearchgate.netresearchgate.net.

Fish are especially susceptible to this compound, and concentrations in water bodies higher than permitted limits can be detrimental to aquatic life wikipedia.orgnih.gov. Studies have shown that this compound can cause various harmful effects in fish, including disruption of the reproductive cycle and effects on growth nih.gov. It can induce damage to the nervous system, oxidative stress, and endocrine disruption in aquatic insects and fishes researchgate.net.

Aquatic invertebrates, such as zooplanktonic crustaceans, are also very sensitive to this compound researchgate.net. Even at low concentrations, this compound can impact various invertebrate species researchgate.net.

While less information was specifically provided on impacts to terrestrial non-target organisms beyond beneficial insects, the broad-spectrum nature of this compound suggests potential risks to other non-target terrestrial arthropods. Studies in rats, as a mammalian model, have indicated harmful impacts on the reproductive system and potential for liver and kidney effects neptjournal.com.

The extensive use of this compound has led to concerns regarding its environmental impact and potential effects on non-target species, including beneficial insects, aquatic life, and potentially human health researchgate.net.

Aquatic Organisms

This compound poses a significant toxicological risk to aquatic organisms due to its high lipophilicity and low solubility in water piat.org.nz. Although it has a strong potential for bioaccumulation in aquatic animals, the presence of sediment in natural waters can adsorb a significant amount of this compound, reducing its bioavailability and mitigating bioconcentration piat.org.nz.

Fish Toxicity

This compound is highly toxic to fish trjfas.orgpiat.org.nzwho.int. The toxicity can vary depending on the fish species and the formulation of this compound trjfas.orgwho.int. 96-hour LC50 values for fish have been reported to range between 0.7 and 350 µg/L trjfas.orgwho.int. For instance, the 96-hour LC50 for Atlantic salmon (Salmo salar) was reported as 2.0 µg/L, while for rainbow trout (Salmo gairdneri), it was 6.0 µg/L trjfas.org. Studies on alpha-cypermethrin, a more toxic isomer, have shown 96-hour LC50 values as low as 0.5 to 1 µg/L for some fish species, although values up to approximately 10 µg/L have also been reported for others waterquality.gov.au. The hypersensitivity of fish to pyrethroid intoxication is partly attributed to species-specific differences in metabolism and the increased sensitivity of the piscine nervous system trjfas.org.

Fish Species Endpoint Duration Concentration (µg/L) Citation
Atlantic salmon 96-h LC50 96 hours 2.0 trjfas.org
Rainbow trout 96-h LC50 96 hours 6.0 trjfas.org
Mosquito fish 24-h LC50 24 hours 9.0 trjfas.org
Mosquito fish 48-h LC50 48 hours 8.0 trjfas.org
Desert pupfish 24-h LC50 24 hours 10.0 trjfas.org
Desert pupfish 48-h LC50 48 hours 6.0 trjfas.org
Silver barb 24-h LC50 24 hours 20.0 trjfas.org
Common mirror 24-h LC50 24 hours 4.50 trjfas.org
Tilapia adults 96-h LC50 96 hours 5.99 trjfas.org
Rainbow trout (alpha-cypermethrin) 96-h LC50 96 hours 2.8 oup.com
Rainbow trout (this compound-S) 96-h LC50 96 hours 0.69 epa.gov
Rainbow trout 96-h LC50 96 hours 0.90 epa.gov
Sheepshead minnow (Cyprinodon variegatus) (this compound-S) 96-h LC50 96 hours 2.39 epa.gov
Aquatic Arthropod Toxicity (e.g., Daphnia, Gammarus pulex)

Aquatic arthropods are particularly susceptible to this compound toxicity trjfas.orgpiat.org.nzwho.int. Studies have shown that aquatic insects exhibit higher sensitivity compared to terrestrial insects, possibly due to lower detoxification capabilities in an aquatic environment piat.org.nz. Alpha-cypermethrin is highly toxic to aquatic invertebrates trjfas.orgwho.int. The 24-hour and 48-hour EC50 (immobilization) values for Daphnia magna are reported as 1.0 and 0.3 µg/L, respectively trjfas.orgwho.int. The 24-hour LC50 value for Gammarus pulex is 0.05 µg/L trjfas.orgwho.int. Other studies on Daphnia magna reported a 48-hour EC50 of 0.8 µg/l for a commercial formulation of alpha-cypermethrin researchgate.net. For Gammarus pulex, a 24-hour LC50 of 0.3 µg/l was reported for the same formulation researchgate.net. The freshwater shrimp Paratya australiensis showed high sensitivity with a 96-hour LC50 of 0.019 µg/L waterquality.gov.au. The amphipod Hyalella curvispina had a mean 48-hour LC50 of 0.065 ± 0.03 µg/l .

Aquatic Arthropod Species Endpoint Duration Concentration (µg/L) Citation
Daphnia magna 24-h EC50 24 hours 1.0 trjfas.orgwho.int
Daphnia magna 48-h EC50 48 hours 0.3 trjfas.orgwho.int
Gammarus pulex 24-h LC50 24 hours 0.05 trjfas.orgwho.int
Daphnia magna (alpha-cypermethrin) 48-h EC50 48 hours 0.8 researchgate.net
Gammarus pulex (alpha-cypermethrin) 24-h LC50 24 hours 0.3 researchgate.net
Grass shrimp (Palaemonetes pugio) 96-h LC50 96 hours 0.016 trjfas.org
Freshwater shrimp (Paratya australiensis) 96-h LC50 96 hours 0.019 waterquality.gov.au
Amphipod (Hyalella curvispina) 48-h LC50 48 hours 0.065 ± 0.03
Cladoceran (Ceriodaphnia dubia) (alpha-cypermethrin) Chronic NOEC - 0.025 waterquality.gov.au
Copepod (Acartia clausi) 48-h LC50 48 hours 2.67
Copepod (Temora longicornis) 48-h LC50 48 hours 0.74
Mysid (Mysidopsis bahia) (this compound-S) 96-h LC50 96 hours 2.39 epa.gov
Mollusc Toxicity

Alpha-cypermethrin is reported to be of lower toxicity to molluscs compared to aquatic arthropods and fish trjfas.orgwho.int. A study on the Pacific oyster (Crassostrea gigas) larvae indicated that the 48-hour EC50 and LC50 values for this compound were both greater than 2.27 ppm, classifying it as no more than moderately toxic to this species epa.gov. Another study on the freshwater snail Bellamya bengalensis estimated the LC50 value of Alpha this compound at 0.015 mg/liter (15 µg/L) thepharmajournal.com.

Mollusc Species Endpoint Duration Concentration Citation
Pacific oyster (Crassostrea gigas) larvae 48-h EC50 48 hours > 2.27 ppm epa.gov
Pacific oyster (Crassostrea gigas) larvae 48-h LC50 48 hours > 2.27 ppm epa.gov
Freshwater snail (Bellamya bengalensis) LC50 - 0.015 mg/L (15 µg/L) thepharmajournal.com

Terrestrial Organisms

The impact of this compound extends to terrestrial organisms, with varying degrees of toxicity observed in different species.

Honeybee Toxicity

This compound is considered highly toxic to honeybees (Apis mellifera) herts.ac.ukepa.govmda.state.mn.us. Laboratory studies have determined acute oral and contact toxicity values. For technical grade this compound, the 24-hour contact LD50 was 0.037 µ g/bee , and the 48-hour contact LD50 was 0.023 µ g/bee epa.gov. The 24-hour oral LD50 was 0.181 µ g/bee , and the 48-hour oral LD50 was 0.172 µ g/bee epa.gov. For an emulsifiable concentrate formulation, the 24-hour contact LD50 was 0.180 µg a.i./bee, and the 48-hour contact LD50 was 0.088 µg a.i./bee epa.gov. The 24-hour oral LD50 for the formulation was 0.130 µg a.i./bee, and the 48-hour oral LD50 was 0.103 µg a.i./bee epa.gov. Beta-cypermethrin has also shown high oral toxicity to Apis mellifera ligustica and Apis cerana cerana, with A. c. cerana being more sensitive nih.gov. Despite high acute toxicity in laboratory tests with direct exposure, field tests suggest that the risk to honeybees from applied alpha-cypermethrin may be low due to limited direct exposure fao.org.

Honeybee Species Endpoint Duration Concentration (µg/bee) Citation
Apis mellifera (Technical) 24-h Contact LD50 24 hours 0.037 epa.gov
Apis mellifera (Technical) 48-h Contact LD50 48 hours 0.023 epa.gov
Apis mellifera (Technical) 24-h Oral LD50 24 hours 0.181 epa.gov
Apis mellifera (Technical) 48-h Oral LD50 48 hours 0.172 epa.gov
Apis mellifera (Formulation) 24-h Contact LD50 24 hours 0.180 (a.i.) epa.gov
Apis mellifera (Formulation) 48-h Contact LD50 48 hours 0.088 (a.i.) epa.gov
Apis mellifera (Formulation) 24-h Oral LD50 24 hours 0.130 (a.i.) epa.gov
Apis mellifera (Formulation) 48-h Oral LD50 48 hours 0.103 (a.i.) epa.gov
Apis mellifera ligustica (beta-cypermethrin) 48-h Oral LD50 48 hours 0.1509 nih.gov
Apis cerana cerana (beta-cypermethrin) 48-h Oral LD50 48 hours 0.0164 nih.gov
Earthworm Toxicity

This compound is considered moderately toxic to earthworms herts.ac.uk. Studies on Eisenia fetida have shown varying toxicity levels depending on the test method. In a 48-hour filter paper contact test, the LC50 value for this compound was 6 ppm, while its metabolites were less toxic with an LC50 of 20 ppm bvmbskkmkadegaon.edu.in. A 14-day soil test with Eisenia fetida showed that at 6 ppm concentration of this compound, half the earthworms died after 14 days, and at 10 ppm, all earthworms died bvmbskkmkadegaon.edu.in. Another study using a paper contact toxicity method with Eudrilus eugeniae determined an LC50 of 0.066 µg/cm² for commercial grade this compound researchgate.net. Laboratory tests with alpha-cypermethrin showed low toxicity to earthworms, with no mortality recorded after 14 days at concentrations up to 100 mg/kg in artificial soil who.int.

Earthworm Species Endpoint Duration Concentration Test Method Citation
Eisenia fetida LC50 48 hours 6 ppm Filter paper contact bvmbskkmkadegaon.edu.in
Eisenia fetida LC50 14 days 6 ppm Soil test bvmbskkmkadegaon.edu.in
Eudrilus eugeniae LC50 48 hours 0.066 µg/cm² Paper contact researchgate.net
Earthworms (alpha-cypermethrin) No mortality 14 days up to 100 mg/kg Artificial soil who.int
Bird Toxicity

This compound is generally considered to have low acute oral toxicity to birds. Studies have indicated that no deaths or toxic signs were observed in some bird species at the highest dosages tested in acute oral toxicity studies. who.int For instance, the acute oral LD50 in mallard ducks is reported to be > 4,640 mg/kg. researchgate.net Similarly, dietary LC50 values for mallards and bobwhite quail are cited as > 20,000 ppm, with no adverse reproductive effects noted at 50 ppm, the highest concentration tested in reproductive studies. researchgate.net

However, clinical signs of intoxication, such as ataxia and lethargy, have been observed in some studies at higher dosages (3000 mg/kg body weight and above). who.int In one study, a single male duckling died at a dosage of 10,000 mg/kg body weight. who.int While acute toxicity is generally low, the rapid metabolism of this compound in birds can result in insignificant bioaccumulation of the parent insecticide and its metabolites in tissues and eggs. nih.gov

Soil Microbe Effects

The impact of this compound on soil microbial communities and their activities is complex and can vary depending on factors such as concentration, soil type, organic matter content, and the presence of vegetation. mdpi.comnih.govappliedtropicalagriculture.com

Some studies indicate that this compound can have a negative effect on soil enzymatic activities and microbial diversity, with a greater impact observed at higher insecticide doses and in soils with lower organic matter content. nih.gov Specific enzymatic activities, such as dehydrogenase, urease, β-glucosidase, phosphatase, and arylsulphatase, can be inhibited by this compound application. nih.govmdpi.com For example, one study noted a significant inhibition of acid phosphatase and arylsulfatase activity in soil treated with this compound. mdpi.com Another study reported that both permethrin (B1679614) and this compound significantly impaired the activity of phosphatases in unsown soil and inhibited the activities of catalase, urease, arylsulfatase, and β-glucosidase in sown soil. mdpi.com

This compound can also influence the abundance and composition of bacterial and fungal communities in soil. Some research suggests that this compound application can reduce the abundance of certain bacterial and fungal groups. mdpi.comintegrityresjournals.org For instance, a study found that this compound reduced the relative abundance of Actinobacteria and increased Gemmatimonadetes in unplanted soil. mdpi.com In sown soil, it reduced Actinobacteria and increased Proteobacteria. mdpi.com For fungi, this compound reduced the relative abundance of genera like Humicola and Penicillium while increasing others such as Botryotrichum. mdpi.com

However, other studies have shown that this compound can stimulate the multiplication of certain microbial groups, such as cultured organotrophic bacteria and actinomycetes, while inhibiting fungal growth. nih.gov An increase in total heterotrophic bacteria and starch hydrolysing bacteria has also been observed after this compound application in some cases. The response of microbial populations and enzymatic activities can be transient, with some studies indicating a progressive increase after an initial inhibition period, possibly due to the utilization of the insecticide or its breakdown products as a carbon or energy source by surviving microorganisms. nih.gov

The presence of vegetation, such as Zea mays, can mitigate some of the adverse effects of this compound on soil enzymes and microorganisms. mdpi.comnih.gov Cropping can positively affect the soil microbiome and alleviate the negative impacts of this compound on bacteria and fungi. mdpi.com

Here is a table summarizing some observed effects of this compound on soil microbes and enzymes:

EffectMicrobial Group/EnzymeObservationSource
Inhibition of activityAcid phosphataseReduced activity observed. mdpi.com
Inhibition of activityArylsulfataseReduced activity observed. mdpi.commdpi.com
Inhibition of activityPhosphatasesSignificantly impaired in unsown soil. mdpi.com
Inhibition of activityCatalaseInhibited in sown and bare soil. mdpi.com
Inhibition of activityUreaseInhibited in sown and bare soil. mdpi.com
Inhibition of activityβ-glucosidaseInhibited in sown soil. mdpi.com
Reduction in abundanceActinobacteriaDecreased relative abundance in unplanted and sown soil. mdpi.com
Increase in abundanceGemmatimonadetesIncreased relative abundance in unplanted soil. mdpi.com
Increase in abundanceProteobacteriaIncreased relative abundance in sown soil. mdpi.com
Reduction in abundanceHumicola (fungi)Decreased relative abundance. mdpi.com
Reduction/Increase abundancePenicillium (fungi)Decreased in unsown, increased in sown soil. mdpi.com
Increase in abundanceBotryotrichum (fungi)Increased relative abundance. mdpi.com
Stimulation of growthOrganotrophic bacteriaStimulated in cultured samples. nih.gov
Stimulation of growthActinomycetesStimulated in cultured samples. nih.gov
Inhibition of growthFungiInhibited in cultured samples. nih.gov
Increase in abundanceTotal heterotrophic bacteriaSignificant increase observed.
Increase in abundanceStarch hydrolysing bacteriaIncrease observed.
Negative effectMicrobial diversityObserved, greater with higher doses and lower organic matter. nih.gov
Transient toxic effectMicrobial biomass – CObserved at field recommended dose. appliedtropicalagriculture.com
Transient inhibitionBasal respirationObserved, followed by mild stimulation. appliedtropicalagriculture.com

Effects on Biodiversity and Ecosystems

This compound's impact on biodiversity and ecosystems is a significant concern, particularly in aquatic environments where it is highly toxic to non-target organisms. recordsofzsi.commbimph.comklimaatcoalitie.org

In aquatic ecosystems, this compound is extremely toxic to fish and aquatic invertebrates, even at very low concentrations. recordsofzsi.comcore.ac.uk Exposure can lead to acute mortality in terrestrial and aquatic arthropods, such as water beetles and crustaceans. who.intrecordsofzsi.com Studies have reported declines in crustaceans, mites, and insects following this compound application, with surface breathers being particularly affected. recordsofzsi.com Shrimps and mayfly larvae have been observed to disappear from river benthos after spraying, although they may reappear later. who.int this compound's low solubility and affinity for organic material can lead to its accumulation in sediments, potentially intoxicating benthic fauna. recordsofzsi.com

Changes in the species composition of freshwater communities, including crustacean, rotifer, periphyton, and phytoplankton communities, have been observed following exposure to this compound. nih.gov Direct acute effects include a rapid decrease in many species of crustacean zooplankton, likely due to variations in susceptibility. nih.gov Indirect effects on autotrophic communities and rotifers can occur, mediated through the direct negative impacts on crustacean grazers. nih.gov Studies have shown that copepod nauplii can be particularly sensitive, with a No Effects Concentration (NEC) as low as 0.01 µg/l. nih.gov The presence of this compound residues in water has been directly linked to impacts on phytoplankton ecosystems, affecting their abundance and distribution. aimspress.com

On land, agrogenic pollution with pyrethroid insecticides like this compound can impact the structure of populations of terrestrial invertebrates, leading to a decline in their taxonomic diversity. researchgate.netecology.dp.ua The sensitivity of invertebrates to this compound can vary depending on factors such as body size and trophic specialization. researchgate.netecology.dp.ua Larger-bodied invertebrates tend to exhibit better tolerance to this compound. researchgate.netecology.dp.ua Differences in sensitivity have also been observed between phytophagous and zoophagous invertebrates, with phytophages generally showing lower average LD50 values compared to zoophages. ecology.dp.ua Specific taxonomic groups also demonstrate varying levels of sensitivity. ecology.dp.ua

The widespread use of this compound and its persistence in the environment pose a severe threat not only to non-target terrestrial and aquatic organisms but also have broader ecological implications. klimaatcoalitie.org These include potential disruptions to food webs and alterations in ecosystem functioning. mbimph.comklimaatcoalitie.org The co-occurrence of this compound with other pesticides can further complicate its impact on non-target organisms and ecosystems. ijarmt.com

Cypermethrin Resistance in Pest Populations

Mechanisms of Resistance

Insect populations develop resistance to cypermethrin (B145020) through various mechanisms, broadly categorized into target-site insensitivity and enhanced metabolic detoxification. nih.govpjoes.comnih.gov These mechanisms can occur individually or in combination, contributing to varying levels of resistance in different pest species and populations. nih.gov

Target-Site Insensitivity (e.g., kdr mutations in Voltage-Gated Sodium Channels)

Target-site insensitivity is a major mechanism of pyrethroid resistance, including resistance to this compound. nih.govpjoes.com This mechanism involves alterations to the insecticide's molecular target site, the voltage-gated sodium channel (VGSC), which reduce the binding affinity of this compound or alter the channel's sensitivity to the insecticide's disruptive effects. nih.govpjoes.comwho.intresearchgate.net The most well-characterized form of target-site insensitivity to pyrethroids and DDT is known as knockdown resistance (kdr). nih.govwho.intresearchgate.net

Kdr resistance is primarily associated with point mutations in the gene encoding the VGSC. nih.govwho.intresearchgate.net These mutations result in amino acid substitutions in critical regions of the sodium channel protein, particularly in the transmembrane segments of domains II and III, which are involved in channel gating and interaction with insecticides. who.int These substitutions can lead to a modified channel structure that is less susceptible to the persistent opening effect of pyrethroids, thus preventing the characteristic "knockdown" effect. nih.govwho.int

Numerous kdr mutations have been identified in various pest species resistant to pyrethroids. For example, in Aedes aegypti mosquitoes, several kdr mutations have been reported, including substitutions such as G923V, L982W, I1011M/V, S989P, V1016G/I, F1534C, and D1763Y. who.int The V1016G mutation in domain II is associated with resistance to both type I and type II pyrethroids (like permethrin (B1679614) and deltamethrin), while the F1534C substitution in domain III is linked to resistance to type I pyrethroids. who.int Another significant mutation, L1014F, occurring at site 1014 in the VGSC IIS6 domain, is highly prevalent in pyrethroid-resistant Anopheles mosquitoes and was initially observed in the housefly Musca domestica. nih.gov Other substitutions at the 1014 site, such as L1014S, L1014C, and L1014W, have also been described in resistant mosquito populations. nih.gov The presence and increasing frequency of these kdr mutations underscore their importance in the evolution of pypermethrin resistance. nih.gov

Enhanced Metabolic Detoxification

Enhanced metabolic detoxification involves the increased capacity of insects to break down or modify insecticides into less toxic or inactive metabolites before they can reach and exert their effects on the target site. nih.govpjoes.commdpi.comsemanticscholar.org This is a key mechanism contributing to this compound resistance in many pest species. nih.govmdpi.commdpi.com Several enzyme superfamilies play central roles in this process, including cytochrome P450 monooxygenases, esterases (particularly carboxylesterases), and glutathione (B108866) S-transferases. nih.govpjoes.comcotton.orgmdpi.comsemanticscholar.org Increased activity or overexpression of genes encoding these enzymes can lead to higher rates of insecticide metabolism and, consequently, increased resistance levels. mdpi.com

Cytochrome P450 monooxygenases (CYPs) are a diverse superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. mdpi.combioinformation.net In the context of insecticide resistance, CYPs can catalyze the oxidation of pyrethroids like this compound, leading to their detoxification. mdpi.comsemanticscholar.org Enhanced CYP-mediated metabolism is a significant mechanism of resistance to pyrethroids in numerous insect species. cotton.orgmdpi.comsemanticscholar.org Studies have shown that increased expression of specific CYP genes is correlated with high levels of this compound resistance. For instance, research on Culex pipiens pallens mosquitoes resistant to this compound revealed significantly higher transcriptional levels of CYP6Z10 and CYP9M10 genes in the resistant strain compared to the susceptible strain. nih.gov This suggests that the elevated expression of these particular CYP genes contributes to the increased metabolic detoxification of this compound in this species. nih.gov Overexpression of CYP genes has also been implicated in resistance to other pyrethroids in various insects. mdpi.com

Esterases, particularly carboxylesterases (CarEs), are another group of enzymes involved in the metabolic detoxification of insecticides. nih.govmdpi.comsemanticscholar.org CarEs can hydrolyze ester bonds present in many insecticides, including pyrethroids like this compound, breaking them down into less toxic acid and alcohol components. mdpi.comsemanticscholar.org Enhanced esterase activity has been widely associated with resistance to pyrethroids in various pest populations. cotton.orgmdpi.comsemanticscholar.org Resistance mediated by esterases can involve increased production of the enzymes (overexpression) or alterations in the enzyme structure that lead to increased catalytic efficiency towards the insecticide. mdpi.com While some studies on this compound resistance have investigated esterase activity, the specific contribution of individual esterases can vary depending on the insect species and population. For example, in the this compound-resistant strain of Culex pipiens pallens, the transcripts of the E4 esterase gene did not show a significant difference compared to the susceptible strain, suggesting that this specific esterase might not play a major role in the observed resistance in this particular case, although other esterases could be involved. nih.gov However, increased CarE activity has been observed in other pyrethroid-resistant insect populations. mdpi.com

Glutathione S-transferases (GSTs) are a family of multifunctional enzymes that play a crucial role in phase II detoxification by catalyzing the conjugation of glutathione (GSH) to various electrophilic compounds, including insecticides and their metabolites. mdpi.comnih.govplos.orgijbs.comsinica.edu.tw This conjugation generally increases the water solubility of the compounds, facilitating their excretion. plos.orgijbs.com While the role of GSTs in pyrethroid detoxification is considered less prominent compared to CYPs and esterases in some cases, they can still contribute to resistance, particularly by conjugating metabolites produced by phase I enzymes or by protecting against oxidative stress induced by insecticide exposure. ijbs.com Studies have shown elevated GST activity and overexpression of certain GST genes in pyrethroid-resistant insect strains. mdpi.commdpi.comijbs.com For instance, in the this compound-resistant Culex pipiens pallens strain, transcriptional levels of CPGSTd1 and CPGSTd2 were significantly higher than in the susceptible strain, indicating a potential role of these GSTs in this compound resistance. nih.gov Increased GST activity has also been observed in this compound-resistant populations of other insects. mdpi.com

Glutathione S-Transferases (GST)

Reduced Cuticular Penetration

Reduced cuticular penetration is a mechanism of insecticide resistance where alterations in the insect cuticle slow down the rate at which the insecticide penetrates the insect's body. This reduced uptake can provide more time for the insect's detoxification systems to metabolize the insecticide before it reaches its target site in lethal concentrations. researchgate.net Changes in cuticle composition or thickening of the cuticle have been described as common resistance mechanisms in insects. researchgate.netfspublishers.org Studies on Blattella germanica (German cockroach) have indicated that reduced cuticular penetration is involved in resistance to insecticides, including this compound. fspublishers.orgresearchgate.net Research on Bactrocera dorsalis also showed that slower cuticular penetration of β-cypermethrin was observed in resistant strains compared to susceptible strains. researchgate.net This slower penetration indirectly enhances the efficiency of the detoxification process by prolonging the time available for detoxification, thereby slowing the accumulation of the insecticide in target cells. researchgate.net Further experiments are needed to confirm cuticle changes and their consequences on insecticide penetration in various species. researchgate.net In Blattella germanica, a cuticular protein, BgCPLCP1, has been shown to contribute to insecticide penetration resistance by potentially thickening the cockroach endocuticle. ncsu.edu Silencing this protein resulted in thinner cuticles and lower survival rates when exposed to β-cypermethrin. ncsu.edu

Epidemiology and Distribution of Resistance

Insecticide resistance, including to this compound, is a widespread phenomenon observed in various insect populations globally. The distribution and prevalence of resistance vary depending on the pest species, geographical location, and intensity of insecticide use.

In Insect Vectors (e.g., Aedes aegypti, Culex pipiens pallens)

Resistance to pyrethroid insecticides, including this compound, is a significant concern in mosquito vectors such as Aedes aegypti and Culex pipiens pallens, which are vectors for diseases like dengue and filariasis. openpublichealthjournal.comnih.govd-nb.info Studies in Indonesia have reported that Aedes aegypti populations have largely become resistant to synthetic pyrethroid insecticides like this compound, deltamethrin (B41696), and alpha-cypermethrin (B165848) in various regions. samipubco.comiscientific.org Research in Semarang Regency, Indonesia, confirmed that Aedes aegypti populations exhibited resistance to this compound, with molecular analysis revealing the presence of the VGSC gene mutation (L1014F), which is associated with pyrethroid resistance. openpublichealthjournal.com In Culex pipiens pallens, studies in China have shown increasing trends of resistance to this compound in certain populations over the years. nih.govresearchgate.net Resistance to deltamethrin, another pyrethroid, was also found to be increasing in Cx. p. pallens populations, and the L1014F mutation in the voltage-gated sodium channel (Vgsc) gene was significantly associated with this resistance. nih.govd-nb.info Multiple mechanisms, including reduced penetration or sequestration and increased biodegradation, have been found to operate simultaneously in resistant Cx. pipiens pallens. plos.org

In Agricultural Pests (e.g., Blattella germanica, Spodoptera littoralis, Helicoverpa armigera)

This compound resistance is also prevalent in several key agricultural and urban pests. Blattella germanica, the German cockroach, is a widespread urban pest that has developed resistance to various insecticides, including pyrethroids like this compound, in numerous locations globally. fspublishers.orgresearchgate.netcambridge.orgtums.ac.ir Resistance mechanisms in B. germanica include enzymatic detoxification, target site insensitivity, reduced cuticular penetration, and behavioral avoidance. researchgate.net High levels of resistance to pyrethroids have been reported in field-collected strains of B. germanica. cambridge.org

Spodoptera littoralis, the cotton leafworm, is a destructive agricultural pest known to develop high levels of resistance to various insecticide classes, including pyrethroids. researchgate.netmdpi.comresearchgate.net Studies in Egypt have shown that S. littoralis populations have developed resistance to this compound. researchgate.netekb.eg The ability of S. littoralis to develop resistance to this compound through selection has been observed to be relatively high. ekb.eg

Helicoverpa armigera, the cotton bollworm, is a highly polyphagous pest with a wide global distribution and is known for developing resistance to numerous insecticides, including pyrethroids like this compound. nih.govirac-online.orgplos.org Significant levels of this compound resistance have been found in H. armigera populations in various regions, including the Indian subcontinent. cambridge.org Resistance levels were particularly high in areas with intensive insecticide application. cambridge.org Resistance in H. armigera can be attributed to mechanisms such as enhanced metabolic detoxification and nerve insensitivity. irac-online.orgcambridge.org

Management Strategies for Resistance

Managing insecticide resistance is crucial for maintaining the effectiveness of pest control programs. Strategies aim to reduce the selection pressure that leads to the evolution of resistance and to overcome existing resistance mechanisms.

Synergists and Enzyme Inhibitors (e.g., Piperonyl Butoxide, S,S,S-tributyl phosphorotrithioate)

Synergists are compounds that are not directly toxic to insects but enhance the activity of insecticides when used in combination. europa.eumdpi.com They often work by inhibiting the insect's detoxification enzymes, thereby preventing the breakdown of the insecticide. europa.eu Piperonyl Butoxide (PBO) is a well-known synergist that inhibits certain insect detoxification systems, particularly cytochrome P450 monooxygenases and esterases. europa.eucambridge.orgpeerj.com S,S,S-tributyl phosphorotrithioate (DEF) is another synergist that specifically inhibits esterases. cambridge.orgpeerj.com

Studies have shown that using PBO in combination with this compound can suppress the development of resistance in certain pests, such as the whitefly Bemisia tabaci. europa.eu In Spodoptera frugiperda, the toxicity of this compound was significantly enhanced in resistant field strains when used with PBO and DEF, indicating the involvement of metabolic resistance mechanisms. nih.govplos.org Similarly, in Spodoptera littoralis, PBO has been shown to decrease resistance levels to this compound, suggesting that mixing this compound with PBO can enhance its toxicity against resistant populations. researchgate.net In Helicoverpa armigera, pre-treatment with PBO resulted in significant suppression of pyrethroid resistance, although complete suppression was not always achieved, indicating the presence of other resistance mechanisms like nerve insensitivity. cambridge.org The use of synergists like PBO and DEF provides a quick way to assess the presence of metabolic resistance mechanisms in insect populations. peerj.com

Integrated Pest Management (IPM) Approaches

Integrated Pest Management (IPM) is a comprehensive strategy that combines various control methods to manage pest populations effectively while minimizing the reliance on chemical insecticides. irac-online.orgusda.gov IPM approaches are considered the best strategy to avoid or delay the development of insecticide resistance. usda.govucanr.edu

Key components of IPM for resistance management include monitoring pest populations to determine if and when control measures are necessary, using economic thresholds to avoid unnecessary insecticide applications, and employing a variety of control tactics. usda.govucanr.edu These tactics can include synthetic insecticides, biological control agents, cultural practices (such as crop rotation and removal of residues), pest-resistant crop varieties, and chemical attractants or deterrents. irac-online.orgusda.gov

Molecular Diagnostics for Resistance Markers

Molecular diagnostic techniques play a crucial role in identifying and monitoring the mechanisms underlying this compound resistance in pest populations. These methods primarily focus on detecting genetic alterations associated with target-site insensitivity and increased metabolic detoxification. Understanding the molecular basis of resistance is essential for implementing effective insecticide resistance management strategies, allowing for timely adjustments in control methods. mdpi.comresearchgate.net

One of the primary mechanisms of this compound resistance is target-site modification, specifically mutations in the voltage-gated sodium channel (VGSC) gene. jmchemsci.comremedypublications.com this compound, a type II pyrethroid, exerts its neurotoxic effect by modulating these sodium channels, which are vital for electrical signal transmission in nerve cells. remedypublications.comherts.ac.ukwikipedia.orgd-nb.info Mutations in the VGSC gene can alter the channel's structure, reducing the binding affinity of this compound and thus diminishing its toxic effects. jmchemsci.comacs.org These mutations are often referred to as knockdown resistance (kdr) mutations. remedypublications.comacs.orgnih.govd-nb.infoplos.orgspandidos-publications.com

Common kdr mutations associated with pyrethroid resistance, including this compound, occur at specific codon positions within the VGSC gene. For instance, the L1014F (leucine to phenylalanine) substitution is a widely reported kdr mutation found in various pest species, including mosquitoes like Anopheles sinensis and Aedes aegypti. nih.govd-nb.infoplos.orgspandidos-publications.comnih.gov Other notable mutations in Aedes aegypti include S989P, V1016G, and F1534C, which have been detected and correlated with this compound resistance using techniques like Allele-Specific PCR (AS-PCR). d-nb.info In Aedes albopictus, I1532T and F1534S mutations in domain III of the VGSC gene have also been identified and linked to beta-cypermethrin (B1669542) resistance. frontiersin.org

Molecular diagnostic methods employed to detect these target-site mutations include Polymerase Chain Reaction (PCR)-based techniques such as AS-PCR and PCR-Restriction Fragment Length Polymorphism (PCR-RFLP). nih.govd-nb.infoplos.org Direct sequencing of the VGSC gene is also used to identify specific nucleotide changes. jmchemsci.comnih.govd-nb.infofrontiersin.org Advanced methods like TaqMan and Droplet Digital PCR (ddPCR) offer high sensitivity for detecting mutant alleles, even at low frequencies in a population. nih.gov

Besides target-site resistance, metabolic resistance, mediated by elevated levels of detoxification enzymes, also contributes significantly to this compound resistance. mdpi.comremedypublications.com The main enzyme classes involved are cytochrome P450 monooxygenases (P450s), esterases, and glutathione S-transferases (GSTs). mdpi.comcirad.frnih.gov These enzymes metabolize this compound into less toxic compounds, facilitating its excretion. mdpi.com Molecular diagnostics for metabolic resistance often involve analyzing the expression levels of genes encoding these enzymes. While detecting point mutations in target sites is generally more straightforward for developing molecular markers, assessing metabolic resistance can involve analyzing gene amplification or overexpression. mdpi.com Studies have shown increased activity and differential expression of esterases and GSTs in this compound-resistant mosquito strains. remedypublications.comnih.gov Dot-blot assays based on the specific inhibition profiles of esterase and glutathione transferase iso-enzymes have been explored for detecting metabolic resistance to this compound. cirad.fr

Research findings highlight the prevalence of specific kdr mutations and their correlation with observed resistance phenotypes. For example, a study on Anopheles sinensis found a significant positive correlation between the frequency of L1014F and L1014C substitutions and beta-cypermethrin resistance, identifying L1014F as a key mutation. nih.govplos.org In Aedes aegypti, while S989P and V1016G mutations were positively correlated with resistance, the F1534C mutation showed a negative correlation in one study. d-nb.info Molecular diagnostics enable the monitoring of the spatial and temporal distribution of these resistance alleles, providing valuable data for resistance management. lstmed.ac.uk

The development of sensitive molecular diagnostic tools allows for rapid and accurate assessment of resistance status in pest populations, facilitating informed decisions on insecticide rotation or the use of alternative control methods to preserve the efficacy of this compound. mdpi.comresearchgate.netnih.gov

Here is a summary of some reported kdr mutations and associated pest species:

Pest SpeciesVGSC Mutation(s) ReportedAssociated with this compound ResistanceDiagnostic Method Examples
Anopheles sinensisL1014F, L1014CYes (beta-cypermethrin)cPASA, PCR-RFLP, Direct Sequencing
Aedes aegyptiS989P, V1016G, F1534CYesAS-PCR, Sanger Method
Aedes albopictusI1532T, F1534SYes (beta-cypermethrin)PCR, Sequencing
Lygus pratensisL1014F, M918TYes (beta-cypermethrin)Molecular Detection
Culex pipiens pallensL1014F, L1014S, TCT (S)Yes (correlated with deltamethrin, potential for cross-resistance)Gene Sequencing, AS-PCR
Anopheles funestusCYP6P9a-R, CYP6P9b-R alleles, SV6.5 kb, SV4.3 kb, L119F-GSTe2Yes (alpha-cypermethrin, pyrethroids)Genotyping (PCR assay), Genetic mapping
Frankliniella occidentalisL1014F, T929I, T929V, T292VYes (pyrethroid resistance)TaqMan, ddPCR, Sanger sequencing

Human Health Risk Assessment and Toxicological Epidemiology

Exposure Pathways and Biomarkers

Humans can be exposed to cypermethrin (B145020) through several pathways, including occupational, environmental, and dietary routes. mdpi.comregulations.gov Assessing this exposure often involves measuring the parent compound or its metabolites in biological samples. nih.govaaem.pl

Occupational Exposure

Occupational exposure to this compound primarily occurs through dermal contact and inhalation, particularly for individuals involved in its manufacturing or application in agricultural and structural pest control settings. regulations.govnih.govinchem.org Studies have assessed occupational exposure by analyzing this compound metabolites in workers' urine and through workplace environmental sampling, including surface and glove contamination. mdpi.comnih.gov For instance, a study on production workers found this compound metabolites in their urine. mdpi.com Another study involving workers applying alpha-cypermethrin (B165848) showed higher levels of urinary metabolites (3-PBA and cis-DCCA) in applicators compared to those in weeding or picking tasks. researchgate.netnih.gov Dermal exposure is considered a primary route in occupational settings, especially with application methods like backpack mistblower sprayers. nih.gov

Environmental and Dietary Exposure

Environmental exposure can result from agricultural applications leading to residues in food and potentially reaching surface and groundwater used for drinking. regulations.gov However, due to this compound's low water solubility and affinity for soil, concentrations in drinking water are typically very low. regulations.gov The most common source of exposure for the general population is through residues in food, such as fruits, vegetables, and beef. researchgate.netresearchgate.net Studies have detected this compound residues in vegetable and fruit samples. researchgate.net Non-occupational exposure can also occur in residential settings through contact with treated surfaces or pets. regulations.gov

Detection in Biological Samples (Blood, Urine, Breast Milk, Semen)

This compound and its metabolites can be detected in various biological samples, serving as biomarkers of exposure. mdpi.comaaem.pl Urinary metabolites, such as 3-phenoxybenzoic acid (3-PBA), cis- and trans-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (cis- and trans-DCCA), are commonly measured to monitor exposure because pyrethroids are rapidly metabolized and excreted primarily in urine. mdpi.comnih.govnih.govmdpi.comnih.gov Studies have detected these metabolites in the urine of occupationally exposed workers and the general population. mdpi.comnih.govmdpi.comnih.gov

This compound has also been detected in blood samples. A pilot study on pregnant women found this compound to be one of the most frequently detected pyrethroids in blood, suggesting exposure potentially originating from domestic insecticide use. mdpi.com While generally found at low or negligible concentrations in the brain, consistent with its lipophilic nature, higher concentrations are typically found in fatty tissues, skin, liver, kidneys, adrenals, and ovaries. who.int

Furthermore, pyrethroid metabolites, including those of this compound, have been detected in breast milk. mdpi.comnih.gov Studies in countries where pesticides are widely used have analyzed this compound metabolite concentrations in breast milk samples. mdpi.com Detection in semen has also been explored, with studies measuring pyrethroid metabolites in semen samples to investigate potential links between environmental exposure and sperm abnormalities. nih.gov

The following table summarizes some findings on this compound detection in biological samples:

Biological MatrixAnalyte(s) DetectedPopulation StudiedKey FindingsSource
UrineMetabolites (e.g., 3-PBA, cis-DCCA, trans-DCCA)Production workers, agricultural workers, general populationMetabolites detected, levels higher in applicators, detected days after exposure cessation. mdpi.comnih.govmdpi.comnih.gov
BloodThis compound, other pyrethroidsPregnant womenFrequently detected, potentially linked to domestic use. mdpi.com
Breast MilkMetabolites of this compoundWomen from agricultural regionsMetabolites detected, concentrations generally within accepted standards. mdpi.comnih.gov
SemenPyrethroid metabolites (including those of this compound)Men from infertility clinicMetabolites detected, association with increased aneuploidy explored. nih.gov
Cord BloodThis compound, other pyrethroidsNewbornsDetected in cord blood samples. researchgate.net

Systemic Toxicological Effects

This compound is classified as a Type II pyrethroid and affects the nervous system, which is considered the most sensitive target system. regulations.govfederalregister.gov

Neurotoxicity

Neurotoxicity is a primary concern associated with this compound exposure. tandfonline.comregulations.govfederalregister.gov this compound acts as a sodium channel modulator, prolonging the open state of voltage-gated sodium channels in neuronal membranes. herts.ac.uknih.gov This disruption leads to continuous nerve firing and can cause hyperexcitation of the central nervous system. nih.govmdpi.com

Clinical Manifestations (e.g., Tremors, Motor Deficits, Paraesthesia, Headache, Dizziness, Seizures)

Exposure to this compound can lead to a range of clinical manifestations related to its neurotoxic effects. These symptoms can vary in severity depending on the level and route of exposure. inchem.orgnih.gov Common symptoms include paresthesia, characterized by tingling, itching, burning, or numbness of the skin, particularly after dermal contact. mdpi.cominchem.orgresearchgate.net

Systemic symptoms that may develop after more substantial exposure, such as prolonged inhalation or ingestion, include headache, dizziness, nausea, and fatigue. inchem.orgepa.govbeyondpesticides.org Motor deficits have been observed, including motor coordination disorder, incoordination, and ataxia. mdpi.comnih.govbeyondpesticides.org Tremors, ranging from fine tremors to more pronounced shaking of the arms and legs, are also reported manifestations of this compound toxicity. mdpi.cominchem.orgnih.govresearchgate.netbeyondpesticides.org In more severe cases of poisoning, individuals may experience muscle fasciculations, choreoathetosis, and clonic seizures. mdpi.cominchem.orgresearchgate.netbeyondpesticides.org

Research findings on clinical manifestations include observations in occupationally exposed workers and in studies involving oral administration in animal models. mdpi.cominchem.orgnih.gov For example, severe deltamethrin (B41696) poisoning (another pyrethroid) in spraymen working in cotton fields resulted in symptoms like dizziness, headaches, tremors of the arms and legs, and convulsions. mdpi.com Repeated oral doses of this compound in rats produced toxic symptoms and behavioral changes, including incoordination and tremors, with higher doses leading to more pronounced effects like dyspnoea, ataxia, and salivation. nih.gov

The following table summarizes some reported clinical manifestations:

System AffectedClinical ManifestationsSource
Nervous SystemTremors, Motor deficits (incoordination, ataxia), Paraesthesia (tingling, burning, numbness), Headache, Dizziness, Seizures (clonic seizures, convulsions), Muscle fasciculations, Choreoathetosis mdpi.cominchem.orgnih.govresearchgate.netepa.govbeyondpesticides.org
GeneralNausea, Fatigue, Salivation mdpi.cominchem.orgnih.govresearchgate.netbeyondpesticides.org
OcularBlurred vision, Eye discharge mdpi.comnih.gov
Nigrostriatal Dopaminergic Neurodegeneration and Parkinson's Disease Pathogenesis

Research suggests a link between this compound exposure and nigrostriatal dopaminergic neurodegeneration, a key feature of Parkinson's disease (PD). nih.govoup.comiaimjournal.comresearchgate.net this compound can cross the blood-brain barrier and induce oxidative stress in the dopaminergic neurons of the nigrostriatal pathway. nih.govoup.comresearchgate.net This oxidative stress is considered a significant contributor to nigrostriatal dopaminergic neuronal death. nih.goviaimjournal.com

Studies in experimental animals have shown that long-term exposure to moderate doses of this compound can lead to alterations in dopamine (B1211576) levels and its metabolites, loss of tyrosine hydroxylase-positive cells in the nigrostriatal region, and impaired motor behavior. iaimjournal.comresearchgate.net While short-term exposure may alter dopamine levels, significant indices of nigrostriatal dopaminergic neurodegeneration have been observed after prolonged exposure. iaimjournal.comresearchgate.net this compound-induced neurodegeneration after long-term exposure in animal models may offer insights into the sporadic etiology of PD. nih.goviaimjournal.comoup.com

Hippocampal Neurotoxicity and Cognitive Impairment

This compound has been shown to induce neurotoxicity in the hippocampus, a brain region critical for learning and memory, leading to cognitive impairment. tandfonline.comdergipark.org.trtandfonline.comresearchgate.netunpad.ac.id Studies in rodents indicate that this compound exposure can cause neuronal injury and result in cognitive deficits. tandfonline.comtandfonline.com The underlying mechanisms of this compound-induced hippocampal neurotoxicity are not fully elucidated but are thought to involve multiple pathways, including oxidative stress and alterations in neurotransmitter systems. tandfonline.comtandfonline.com

Experimental evidence demonstrates that this compound can impair cognitive performance and memory function in rats. tandfonline.comresearchgate.netunpad.ac.id This impairment is associated with damage to hippocampal neurons, including a reduction in the number of pyramidal neurons in the CA1 region. unpad.ac.id this compound exposure has also been linked to increased oxidative stress and inflammation in the hippocampus. dergipark.org.trtandfonline.comunpad.ac.id Furthermore, studies suggest that this compound can disrupt hippocampal neurogenesis, affecting the proliferation and differentiation of neural stem cells and potentially leading to an imbalance in the neuron-astrocyte ratio. researchgate.netnih.gov

Developmental Neurotoxicity

Evidence from experimental animal studies indicates that this compound exhibits developmental neurotoxicity. nih.govekb.egucm.esijpsjournal.com Exposure during developmental stages can impact neurological development and function. ekb.egijpsjournal.com

Developmental neurotoxicity studies have reported effects such as reduced body weights and delays in physical development markers like ear pinna detachment, down appearance, and eye opening in the offspring of this compound-exposed animals. nih.gov this compound has also been reported to induce motor incoordination and clinical signs in the first generation progeny of exposed mice. nih.gov In vitro studies using neuronal cell lines suggest that this compound can induce apoptosis and oxidative stress, and alter the expression of genes linked to neuronal development and maturation, indicating a potential to act as a developmental neurotoxic compound. ucm.es Studies in chick embryos have also shown that this compound can induce developmental neurotoxicity, affecting morphometric parameters and causing neurological changes. ijpsjournal.com

Endocrine Disruption

This compound is recognized as an endocrine-disrupting chemical acs.orgfrontiersin.orgthepharmajournal.comnih.govresearchgate.netijfs.irresearchgate.net. Its interference with the endocrine system can lead to deviations from normal homeostatic control and reproductive function by affecting the synthesis, secretion, transport, binding, action, or elimination of natural hormones researchgate.net.

Studies in both animals and humans suggest that this compound can disrupt the hypothalamic-pituitary-gonadal (HPG) axis acs.orgthepharmajournal.comnih.govijfs.irresearchgate.net. This disruption can impact reproductive development and function frontiersin.org. For instance, early postnatal exposure to this compound in male mice accelerated the age of puberty onset, accompanied by dose-dependent increases in serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone (B1683101) acs.org. While not affecting gonadotropin-releasing hormone (GnRH) gene expression in the hypothalamus, higher concentrations of this compound stimulated GnRH pulse frequency acs.org. This compound was also shown to induce the secretion of LH and FSH and the expression of gonadotropin subunit genes in pituitary gonadotropes acs.org. Interference with sodium channels in the hypothalamus and calcium channels in pituitary gonadotropes and testicular Leydig cells are suggested mechanisms for this compound-induced HPG axis maturation acs.org.

Conversely, other studies in rats have reported decreased levels of FSH and LH following this compound exposure nih.gov. An increase in FSH secretion may occur due to a feedback signal from damaged seminiferous tubules, where impaired Sertoli cells produce less inhibin B besjournal.com.

This compound exposure has been linked to adverse effects on the male reproductive system, including reduced fertility and semen quality researchgate.netnih.govbesjournal.com. Studies in rats have shown that this compound can suppress male spermatogenesis and lead to low daily sperm production, potentially by disturbing testosterone biosynthesis besjournal.com. Testosterone plays a crucial role in stimulating sperm production by acting on the seminiferous tubules; therefore, a reduction in testosterone can negatively impact these processes besjournal.com.

Observed abnormalities in testicular structure in this compound-treated rats include atrophic and distorted seminiferous tubules, deformed and disordered arrangement of germ cells, and reduced numbers of germ cells, Sertoli cells, and Leydig cells besjournal.com. Vacuolization in Sertoli cells and deformed nuclei in Leydig cells have also been noted besjournal.com. These structural changes are consistent with impaired spermatogenesis besjournal.com.

Epidemiological data also indicate a considerable increase in the incidence of male reproductive tract issues, including a decline in sperm quality, which researchers suggest may be linked to exposure to endocrine disruptors like this compound researchgate.net.

This compound exposure has been shown to alter the levels of key reproductive hormones, including testosterone, LH, and FSH thepharmajournal.comijfs.irnih.govbesjournal.comresearchgate.netnih.gov. Studies in rats have demonstrated a significant reduction in serum testosterone levels following this compound treatment thepharmajournal.comijfs.irbesjournal.comresearchgate.net. This reduction in testosterone is suggested to contribute to the observed impairments in spermatogenesis besjournal.com.

The effects on LH and FSH levels appear more varied depending on the study and dosage. Some research in male mice indicates a dose-dependent increase in serum LH and FSH levels acs.orgijfs.irresearchgate.net. This increase in gonadotropins might be a compensatory response to decreased testosterone production or a direct effect on the pituitary gland acs.orgbesjournal.com. Conversely, other studies in rats have reported decreased levels of FSH and LH nih.gov, or an increase in FSH with no significant change in LH besjournal.com. The increase in FSH is hypothesized to be a negative feedback response to damage in the seminiferous tubules and impaired Sertoli cell function besjournal.com.

Data on altered hormone levels are presented below:

Study Subject (Species)Observed Hormonal ChangesReferences
Male MiceDose-dependent increase in serum LH, FSH, and testosterone acs.org
Adult Male RatsSignificant reduction in serum testosterone; significant increase in serum FSH at higher doses; upward trend in LH (not significant) besjournal.com
Male and Female RatsSignificant decrease in FSH, Estrogen, progesterone, and testosterone levels thepharmajournal.com
Adult Male MiceSignificantly reduced serum testosterone; significantly increased FSH and LH ijfs.irresearchgate.net
Pubertal Male RatsSignificantly lowered serum testosterone while elevating serum LH at a high dose, without altering serum FSH nih.gov
Male RatsDecreased levels of testosterone, luteinizing hormone, and follicle-stimulating hormone nih.gov

This compound has been reported to exhibit anti-androgenic effects frontiersin.orgelsevier.esclinicaltheriogenology.netmedicine.dp.ua. This involves interfering with the action of androgens, primarily testosterone, which are crucial for male reproductive development and function frontiersin.org. Studies have shown that this compound can inhibit androgen receptor (AR) signaling frontiersin.org. Mechanisms proposed for this anti-androgenic activity include the repression of the molecular interaction between the AR and activator proteins, inhibition of dihydrotestosterone (B1667394) (DHT)-induced interaction of the AR, and enhancement of the association of the AR with corepressors frontiersin.org.

Furthermore, research in mice has found a significant decrease in the number of AR-expressing cells in the testes following this compound exposure elsevier.es. This decrease in AR expression in Sertoli cells, which are vital for supporting germ cell development, is interpreted as an anti-androgenic effect that can lead to cellular dysfunction and deterioration in the normal spermatogenic process elsevier.es. The disruption of the hypothalamic-pituitary-gonadal axis by this compound may also intensify these anti-androgenic effects elsevier.es.

Altered Hormone Levels (Testosterone, LH, FSH)

Hepatotoxicity

This compound is metabolized in the liver, and studies have indicated its potential to induce hepatotoxicity scirp.orgtandfonline.comnih.govtheprofesional.comemanresearch.orgresearchgate.netresearchgate.net. Liver damage caused by this compound is often associated with the production of reactive oxygen species (ROS) and the induction of oxidative stress scirp.orgnih.govtandfonline.comnih.govtheprofesional.com. This oxidative stress can lead to damage to hepatic cells, lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to liver inflammation and apoptosis scirp.orgnih.govresearchgate.net.

Research in rats has shown that this compound exposure can lead to significant changes in liver morphology, including ballooning degeneration in hepatocytes and focal necrosis theprofesional.com. Histopathological alterations such as leucocytic infiltration, hydropic alterations, and focal lytic (spotty) liver necrosis have also been observed theprofesional.com. Studies have reported increased levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in the serum, which are indicators of liver injury and altered hepatic function tandfonline.comemanresearch.orgresearchgate.net.

Data from studies on hepatotoxicity are summarized below:

Study Subject (Species)Observed Hepatic EffectsReferences
RatsIncreased serum liver enzymes (ALT, AST, inflammatory markers, oxidative stress) scirp.org; Liver damage and inflammation scirp.org scirp.org
RabbitsDose and time dependent increase in serum enzyme markers (ALT, AST) tandfonline.com; Liver injury and altered hepatic function tandfonline.com tandfonline.com
RatsSignificant changes in liver morphology (ballooning degeneration, focal necrosis) theprofesional.com; Leucocytic infiltration, hydropic alterations, focal lytic necrosis theprofesional.com; Increased necro-inflammatory scores theprofesional.com theprofesional.com
Agricultural FarmersHigh significant differences in hepatic enzymes (AST, ALT, and ALP) compared to non-exposed individuals emanresearch.org emanresearch.org
MiceSignificant increase in hepatic markers enzymes (ALT, AST, ALP) researchgate.net; Necrosis, vacuolar degeneration, increased Kupffer cells, decreased hepatocytes researchgate.net; Altered gene expression (p21, p53) researchgate.net researchgate.net
RatsHistopathological changes (vacuolar degeneration, enlargement of sinusoids, degeneration in hepatic cords and hepatocytes, vacuole formations, pleomorphism in nucleus, congestion) researchgate.net; Mononuclear cell infiltration, increased Kupffer cells researchgate.net; Increased apoptotic index researchgate.net researchgate.net

Nephrotoxicity

Studies in laboratory animals have indicated that this compound can induce nephrotoxicity. Histopathological examinations of kidney tissues from rats exposed to this compound have shown significant damage to the renal proximal and distal tubules. researchgate.netnih.gov Observed changes include alterations in the dimensions of the nucleus and mitochondria of treated cells. researchgate.netnih.gov The intensity of nephrotoxicity in Wistar rats has been shown to correlate with the dose of oral administration. researchgate.netnih.gov Microscopic observations in albino rats treated with this compound at doses of 25, 50, and 75 mg/kg body weight/day for one month revealed shrinkage and necrosis of the glomerulus and renal tubules, congestion of blood cells, and hemorrhage in kidney tissue. acs.orgnih.gov This study suggested that nephrotoxicity due to this compound exposure was more prominent in female rats. acs.orgnih.gov

Biochemical markers in rats exposed to this compound have also indicated kidney injury, with elevated levels of serum creatinine (B1669602) and urea. journalijar.com Additionally, increased malondialdehyde (MDA) and decreased antioxidant enzymes (SOD, CAT) have been observed in the kidneys of this compound-treated animals, suggesting oxidative stress as a contributing mechanism to nephrotoxicity. journalijar.com Alpha-cypermethrin, a related isomer, has also been shown to cause severe deterioration in kidney tissues of Swiss albino mice, even at low doses, with histopathological changes including bleeding, congestion, edema, inflammation, and necrosis of renal cells. nephropathol.com

While animal studies provide evidence of nephrotoxicity, human data are limited. Urinalysis among patients with acute pyrethroid poisoning (including this compound, fenvalerate, or deltamethrin) showed haematuria in a small percentage of cases. inchem.org

Here is a summary of findings from animal studies on this compound-induced nephrotoxicity:

Animal ModelExposure DurationDose Levels (Examples)Key Histopathological FindingsKey Biochemical Findings
Wistar Rats30 days1/100 and 1/50 of LD50Damage to renal proximal and distal tubules, altered nuclear and mitochondrial dimensions. researchgate.netnih.govIncreased serum AST, ALT, LDH, plasma creatinine; decreased total proteins. researchgate.net
Albino Rats1 month25, 50, 75 mg/kg/dayShrinkage and necrosis of glomerulus and renal tubules, congestion, hemorrhage. acs.orgnih.govNot specified in source for these doses.
Albino Rats6 weeks1/10 LD50Degenerated glomeruli, congested renal blood vessels, inflammatory cell infiltration. journalijar.comElevated serum creatinine and urea, increased MDA, decreased SOD and CAT in kidney. journalijar.com
Swiss MiceChronic ExposureLow dosesBleeding, congestion, edema, inflammation, necrosis, loss of glomeruli, tubular changes. nephropathol.comNot specified in source.

Reproductive and Developmental Toxicity

Concerns exist regarding the potential of this compound to induce reproductive and developmental toxicity. Studies in laboratory animals have demonstrated adverse effects on reproductive parameters. In male Wistar rats orally administered this compound, significant declines in the weight of testes, epididymides, seminal vesicles, and ventral prostate have been observed. tandfonline.com These studies also reported a reduction in sperm counts and an increase in sperm abnormalities. tandfonline.comekb.eg Pre- and post-fertility tests in treated animals showed negative results, indicating impaired fertility. tandfonline.com Histological examination of testes revealed degenerative changes in seminiferous tubules. tandfonline.com Decreased levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) have also been noted in male rats exposed to this compound, which could contribute to inhibited spermatogenesis. tandfonline.comekb.eg

Regarding developmental toxicity, exposure to this compound during gestation in rats has produced adverse effects in both females and fetuses. tandfonline.com Studies in mice exposed to this compound before mating resulted in newborns with reduced body weights. nih.gov Delays in developmental milestones such as ear pinna detachment, down appearance, and eye opening have also been reported in the offspring of high-dose this compound-treated mothers. nih.gov Zebrafish embryo-larval stages exposed to this compound have shown developmental disorders, including morphological abnormalities like curvature, pericardial edema, and enlarged yolk sacs. jetir.orgnih.gov These effects are linked to oxidative stress induced by this compound. jetir.orgnih.gov

While animal studies provide evidence of reproductive and developmental effects, the National Pesticide Information Center (NPIC) states that scientists have no data from work-related, accidental poisonings, or epidemiological studies that indicate whether or not this compound is likely to cause reproductive problems or birth defects in humans. orst.edu However, some studies suggest potential reproductive toxicity from prolonged exposure in occupational settings. patsnap.com

Here is a summary of findings from animal studies on this compound-induced reproductive and developmental toxicity:

Animal ModelExposure PeriodKey Reproductive Findings in AdultsKey Developmental Findings in Offspring
Male Wistar Rats45 daysDecreased organ weights (testes, epididymides, seminal vesicles, ventral prostate), reduced sperm count and motility, increased sperm abnormalities, degenerative testicular changes, decreased testosterone, LH, FSH. tandfonline.comekb.egNot applicable (male exposure).
Pregnant RatsGestation (days 6-17)Adverse effects in maternal rats. tandfonline.comAdverse effects in fetuses. tandfonline.com
MiceBefore matingNot specified.Reduced newborn body weights, delayed developmental milestones (ear pinna detachment, down appearance, eye opening). nih.gov
ZebrafishEmbryo-larval stages (up to 96h)Not applicable.Morphological abnormalities (curvature, pericardial edema, enlarged yolk sac), oxidative stress, apoptosis. jetir.orgnih.gov

Carcinogenicity Studies and Epidemiological Evidence

The potential carcinogenicity of this compound has been evaluated in animal studies and considered in epidemiological investigations. The U.S. EPA has classified this compound as a Group C "possible human carcinogen" based on limited evidence of carcinogenicity in animals. orst.eduregulations.gov This classification is primarily based on an increased incidence of benign lung adenomas and adenomas plus carcinomas combined in female mice in one carcinogenicity study. orst.eduregulations.gov However, no tumors were observed in this compound cancer studies in rats or in a cancer study in mice with alpha-cypermethrin. regulations.gov

The World Health Organization (WHO) has concluded that there is no evidence for the carcinogenic potential of this compound, noting that while a slight increase in benign alveolar lung tumors was observed in female mice at the highest dose in one study, the incidence was not sufficient to warrant concern when compared to control groups, and there was no suggestion of increased malignancy or decreased tumor latency. who.int

Epidemiological studies in humans have also investigated the association between pyrethroid exposure, including this compound, and cancer risk. However, scientists currently have no data from work-related, accidental poisoning, or epidemiological studies that definitively indicate whether or not this compound is likely to cause cancer in humans. orst.edu A review of pyrethroid epidemiology found little substantive evidence to suggest a clear associative or causal relationship between exposure to pyrethroids and cancer in cohort, case-control, and cross-sectional studies, including those from the Agricultural Health Study (AHS). epa.gov While some animal studies show weak effects on liver and lung tumor incidence at very high doses, epidemiological studies have not consistently indicated effects on these organs. tandfonline.com

Despite the limited direct evidence of human carcinogenicity, some studies suggest that this compound exposure has been associated with an increased risk of cancer in humans, although the underlying mechanisms are not fully understood. researchgate.net this compound has been linked to an increase in bone marrow micronuclei in both mice and humans, which can indicate DNA damage. wikipedia.org In vitro studies have shown that this compound can induce DNA damage in human lymphocytes at lower concentrations. nih.govbioline.org.br

Epidemiological Studies and Public Health Implications

Epidemiological studies play a crucial role in assessing the potential health impacts of this compound exposure in real-world settings. These studies examine populations with varying levels and types of exposure to identify correlations with health outcomes and inform public health strategies.

Studies on Occupationally Exposed Populations (e.g., Pesticide Sprayers, Industrial Workers)

Occupational exposure to this compound is a significant route of contact, particularly for agricultural workers, pesticide sprayers, and potentially industrial workers involved in its production or formulation. Studies on occupationally exposed populations have utilized biological monitoring, primarily by measuring this compound metabolites in urine, to assess exposure levels. researchgate.netiom-world.orgnih.gov

Studies have detected this compound metabolites in the urine of pesticide sprayers more frequently and often at higher levels compared to post-application workers, bystanders, or consumers. iom-world.org For example, a study of Egyptian agricultural workers exposed to alpha-cypermethrin showed elevated median urinary levels of metabolites (3-PBA and cis-DCCA) during the application period compared to baseline levels. nih.gov The levels ranged widely, indicating varying degrees of exposure among workers. nih.gov

Exposure in occupational settings can occur through dermal contact, inhalation, and sometimes ingestion. inchem.orgepa.gov Symptoms reported by occupationally exposed individuals have included skin irritation (tingling, burning, itching), eye irritation, and respiratory issues (coughing, sneezing, shortness of breath), particularly when used in confined spaces or through inadvertent exposure via ventilation systems. inchem.orgepa.govtandfonline.com Systemic symptoms such as headache, dizziness, fatigue, and nausea have also been reported in cases of acute occupational poisoning. inchem.orgepa.gov

Quantitative inhalation risk assessments for occupational exposure to this compound in farmers have shown varying levels of risk, with some individuals having Hazard Quotients (HQ) greater than 1, indicating potential health concerns. researchgate.nettandfonline.com Factors such as exposure frequency, time-weighted average (TWA) concentration, and exposure duration per day were strongly correlated with HQ values. researchgate.nettandfonline.com The type of spraying activity also influenced the level of risk. researchgate.nettandfonline.com

Repeated occupational exposure to alpha-cypermethrin has been suggested to potentially lead to gene mutations, immunological disturbances, and oxidative stress. nih.gov

Here is a summary of findings from studies on occupationally exposed populations:

Population GroupExposure TypeKey Findings
Pesticide Sprayers/Agricultural WorkersDermal, Inhalation, potential OralDetection of this compound metabolites in urine (more frequent and higher levels than general population), skin and eye irritation, respiratory symptoms, systemic symptoms in acute cases, potential genotoxicity and oxidative stress with repeated exposure. inchem.orgresearchgate.netiom-world.orgnih.govepa.govtandfonline.comnih.gov
Industrial Workers (handling/formulating)Dermal, InhalationReports of skin and eye irritation, respiratory and systemic symptoms in cases of inadvertent exposure (e.g., via air conditioning). inchem.orgepa.govtandfonline.com

Community-Based Exposure Assessments

Community-based exposure assessments aim to understand the levels of this compound exposure in the general population, which can occur through various routes, including diet, residential use of pesticides, and environmental contamination. mdpi.com Measuring pesticide metabolites in urine is a common method for assessing exposure in community settings. iom-world.org

Studies have detected pyrethroid metabolites, including those of this compound, in the urine of individuals in the general population, indicating non-occupational exposure. iom-world.orgnih.gov While levels in consumers are generally lower than in occupationally exposed groups, the presence of metabolites suggests ongoing exposure. iom-world.org

Exposure in residential environments can occur through contact with treated surfaces (e.g., floors, walls), inhalation of airborne residues, and potential hand-to-mouth transfer, particularly in children. mdpi.com Studies have found associations between pyrethroid metabolites in urine and this compound concentrations on residential surfaces and children's hands. mdpi.com

Assessing exposure levels in community settings is important for understanding potential public health implications, especially for vulnerable populations such as children. mdpi.com

Correlation with Health Outcomes

Studies have investigated potential correlations between pyrethroid exposure and outcomes including neurological effects, reproductive issues, developmental effects, and certain cancers. epa.gov However, a comprehensive review of pyrethroid epidemiology found little strong evidence to support clear associative or causal relationships between pyrethroid exposure and a wide range of cancer and non-cancer health endpoints in humans. epa.gov

Studies on occupationally exposed populations have reported acute health effects like skin and respiratory irritation and neurological symptoms. inchem.orgepa.gov However, establishing clear links between chronic low-level occupational or environmental exposure and specific long-term health outcomes requires further research with robust exposure assessments and longitudinal designs.

The public health implications of this compound exposure are related to minimizing potential risks through appropriate use, handling, and regulatory measures. While acute effects are better documented, the potential long-term consequences of chronic low-level exposure remain an area of ongoing research and public health interest.

Exposure TypePotential Health Outcomes Investigated in EpidemiologyEpidemiological Evidence for Correlation (General)
OccupationalAcute symptoms (skin/eye/respiratory irritation, neurological), potential chronic effects (genotoxicity, immunological disturbances), cancer. inchem.orgepa.govepa.govnih.govAcute effects are reported. inchem.orgepa.gov Limited strong evidence for clear causal links with chronic diseases like cancer in broad epidemiological reviews, though some studies explore potential associations. epa.gov Potential for genotoxicity and oxidative stress with repeated exposure suggested. nih.gov
Community/GeneralCancer, neurodevelopmental, reproductive, developmental, other non-cancer effects. epa.govLittle substantive evidence for clear associative or causal relationships with a wide range of health endpoints in broad epidemiological reviews. epa.gov

Analytical Methodologies for Cypermethrin Detection and Quantification

Chromatographic Techniques

Chromatographic methods are widely used for the separation and analysis of Cypermethrin (B145020), often coupled with highly sensitive detectors for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the detection and quantification of this compound, particularly in complex matrices. The method typically involves the separation of this compound from other compounds in a sample using a gas chromatograph, followed by detection and identification based on its mass spectrum. GC-MS with electronic ionization (EI) at 70 eV has been utilized for the quantitative determination of this compound in food materials, end products, and tissues of animal/insect origin researchgate.net. Selective Ion Monitoring (SIM) or Selected Ion Recording (SIR) modes are often employed in GC-MS to enhance sensitivity and selectivity for this compound analysis. Parameters such as m/z=163 (principal ion) and m/z=181, 127 (confirmation ions) are monitored in SIM/SIR mode to achieve sensitive quantitative determination researchgate.net.

A methodological approach combining GC-MS with solid-phase extraction (SPE) has been developed for this compound analysis. This method is characterized by a limit of detection (LOD) of 3 µg·kg⁻¹ and a relative standard deviation (RSD) of not higher than 5% researchgate.net. Combined GC-MS operated in SIM mode can be used for qualitative and quantitative confirmation of this compound residues down to levels at the limit of determination, such as 0.01 mg/kg. Qualitative confirmation is achieved by the appearance of a peak at the correct retention time with the expected ratios of the monitored m/z values, while quantitative confirmation is done by comparing the peak height or area of the most abundant m/z value against an external standard epa.gov. Sensitivity allows for the injection of high sample to solvent ratios, such as 20g/ml, with 5µl injected volume epa.gov. A sensitivity resulting in approximately 40% full scale deflection for 4.0 x 10⁻⁹ g of this compound injected on-column has been reported epa.gov.

GC-MS with negative chemical ionization (NCI) has also been developed for the determination of this compound in samples like Kampo products, offering a simple, rapid, and inexpensive sample preparation method researchgate.net.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for the analysis of this compound. HPLC offers advantages for compounds that may be less volatile or thermally labile, making it a suitable alternative or complementary method to GC-MS. HPLC is often coupled with UV/PDA detectors for quantitative determination.

A validated HPLC method for the assay of this compound in insecticide formulations utilized a Waters - Alliance 510 system equipped with a UV/PDA detector. The mobile phase consisted of Methanol (B129727), Acetonitrile (B52724), and water in a ratio of 60:20:20 v/v/v, with a flow rate of 1.0 ml/min and a run time of 20 minutes. Detection was carried out at 225 nm using a Nucleosil C18 column (250 mm × 4.6 mm x 10 µm). The method showed linearity in the range of 50% to 150% of the working concentration, corresponding to a range of 25 ppm to 75 ppm wjarr.com. Another RP-HPLC method for this compound and Quinalphos detection used an Apollo Silica (B1680970) 5µ (250 mm × 4.6 mm) column with acetonitrile and water (80:20 v/v) as the mobile phase at a flow rate of 1.5 ml/min, detecting this compound at 278 nm ijariit.com. A different HPLC method for this compound analysis in rubberwood utilized a Phenomenex Luna 5 micron second-generation silica column and a mobile phase of hexane (B92381) and tetrahydrofuran (B95107) (99:1), with detection at 254 nm ajol.infofrim.gov.my.

An ultra-fast liquid chromatography (RP-HPLC) method for this compound residue estimation in cucumber employed a Phenomenex Luna C18 column (250mm x 4.60 mm x 5µm) with Acetonitrile and methanol in a 60:40 ratio as the mobile phase. The compound was eluted at a wavelength of 235nm, with a run time of 6 minutes and an injection volume of 10 µL. This method demonstrated linearity with a regression coefficient of 0.995, and LOD and LOQ values of 0.4 and 0.3 µg/mL, respectively researchgate.net.

HPLC methods have also been developed for the simultaneous quantification of pyrethroids, including alpha-cypermethrin (B165848), in long-lasting insecticide-treated nets. One such method used a Hypersil GOLD C18 column (75 Å, 250 × 4.6 mm, 5-µm particle size) with an isocratic mobile phase of 70% acetonitrile and 30% water at a flow rate of 1 ml/min, with analysis at 226 nm. This method could quantify alpha-cypermethrin levels ≥ 0.00045% (w/w) nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS-MS) is a highly sensitive and selective technique particularly useful for the determination of this compound in complex matrices where lower detection limits are required or when dealing with samples that benefit from liquid chromatography separation. LC-MS/MS is often preferred over GC-MS for pyrethroids as it avoids potential isomerization issues that can occur during GC injection eurl-pesticides.eu.

LC-MS/MS methods have been developed for the determination of this compound in various samples, including crops, water, and soil dbpia.co.krepa.gov. Quantitative analysis is often performed in electrospray ionization (ESI) mode, detecting positive ions such as [NH4]+ and [K]+ adducts dbpia.co.kr. Ammonium-adduct chemical ionized molecules can be fragmented by collision energy to form product ions for detection dbpia.co.kr.

A study developing LC-MS/MS for this compound and deltamethrin (B41696) in field crops used a polar column under gradient elution of methanol/ammonium (B1175870) formate (B1220265) in water mixture. This method achieved recoveries ranging from 68.7% to 115.5% with relative standard deviations less than 10%, and quantitation limits between 0.01 and 0.3 mg/kg dbpia.co.kr. An independent laboratory validation of an LC-MS/MS method for this compound in water and soil demonstrated acceptable recoveries for quantitative determination epa.gov.

Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS-MS) methods have also been developed for the simultaneous analysis of multiple pyrethroids, including this compound, in biological matrices like rat plasma. A UPLC-MS-MS method for seven pyrethroids in rat plasma used a Supelco C18 column with isocratic elution (methanol and 5 mM ammonium formate in a 90:10 v/v ratio) and detected this compound using the precursor ion → product ion transition of m/z 433.21 → 191 in positive-ion mode (ESI). This method had a linear range of 7.8–2,000 ng/mL with correlation coefficients ≥0.99, and an LOD of 2.0 ng/mL nih.gov.

LC-MS/MS methods can measure pyrethroids traditionally analyzed by GC, with simultaneous analysis of multiple pyrethroids possible using systems with ultrafast polarity switching shimadzu.comlcms.cz. Exemplary LC-MS/MS conditions for this compound include monitoring the transition from a precursor ion at m/z 433.10 to a product ion at m/z 191.10 in positive ESI mode shimadzu.com.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simpler and less expensive chromatographic technique that can be used for the detection and, in some cases, quantitative determination of this compound. While often used for qualitative analysis or screening, TLC can be coupled with densitometry for quantitative measurements.

TLC can be used to identify the class of pyrethroids, including this compound, using suitable solvent systems and spray reagents. A TLC system using benzene, acetone (B3395972), and ammonia (B1221849) in a ratio of 50:30:20 as the solvent system and 5% Rhodamine B in Ethanol or 10gm Molybdic Acid in H2SO4 as spray reagents has been found reliable for the detection of this compound, producing a blue spot when reacted with alkali-produced cyanide ions and p-benzoquinone reagent akjournals.commedicopublication.com. The sensitivity of this test after plate development is reported as 0.25 µg akjournals.com.

Reversed phase thin-layer chromatography (RP-TLC) with video densitometry has been applied for the quantitative determination of pesticide mixtures, including alpha-cypermethrin. Using RP-18 plates and a methanol/water solvent system (80% methanol), good separation and symmetric spots were obtained, and the method was validated for linearity, precision, and detection limit core.ac.uk.

TLC has also been used in metabolic studies with 14C labeled this compound, where unlabeled compounds were detected by visualization on silica gel 60 F254 plates under UV light or with chromogenic reagents scielo.br. A validated TLC-densitometric method for simultaneous quantification of synthetic pyrethroids, including alpha-cypermethrin, used silica gel 60 F-254 plates and a mobile phase of hexane-dichloromethane-ethylacetate-formic acid (8:1.5:0.4:0.1 v/v/v/v). Densitometric analysis was performed in absorbance mode at the corresponding λmax (228 nm for alpha-cypermethrin). This method showed good linearity (r = 0.993 ± 0.0029) in the concentration range of 300 to 1800 ng/spot, with LOD and LOQ values in the range of 1.6-2.8 and 4.9-8.5 ng/spot, respectively for various pyrethroids nih.govnih.govresearchgate.net.

Spectrophotometric Methods

Spectrophotometric methods, particularly Ultraviolet-Visible (UV-Vis) spectrophotometry, offer simpler and often more cost-effective approaches for the determination of this compound, although they may be less selective than chromatographic techniques.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative analysis of this compound, often relying on a chemical reaction that produces a colored compound that can be measured spectrophotometrically.

One method involves the hydrolysis of this compound in an alkaline solution to produce cyanide ions, which then react with iron(III) ions to form colored ferricyanide (B76249) complex compounds. The concentration of this compound can be measured quantitatively by measuring the absorption of these colored complexes with a spectrophotometer. The maximum wavelength absorption for this method was obtained at 420 nm. This method has a working range of concentration from 0.076 to 1.60 ppm with a correlation coefficient (r) ≥ 0.9998. The limits of detection and quantitation were 0.023 and 0.076 ppm, respectively. The method demonstrated good accuracy and precision, with a recovery tested value of 101.10% and an RSD of 0.25% researchgate.netasianpubs.orgasianpubs.org.

Another spectrophotometric method for this compound determination is based on the reaction of cyanide ions, released from the hydrolysis of this compound, with potassium iodide and leuco crystal violet to form a crystal violet dye. The maximum absorbance of this dye is measured at 595 nm in an acidic medium. This method is sensitive and obeys Beer's law over the concentration range of 0.12-0.68 ppm. The molar absorptivity was found to be 3.3 x 10⁵ L mol⁻¹ cm⁻¹, and the Sandell's sensitivity was 0.054 µg cm⁻². The lower limit of detection for this method is about 0.003 µg scielo.brresearchgate.net.

UV-Vis spectrophotometry has also been used to analyze this compound directly, with an absorption range of 220–230 nm. A developed UV method for quantitative analysis of this compound was found to be linear, specific, and accurate. The linearity equation was Y = 0.0318x – 0.0288, and the limits of detection and quantitation were estimated to be 0.502 µg/ml and 1.523 µg/ml, respectively. Repeatability showed a percentage range of 98% to 102% with an RSD of less than 2% pnrjournal.compnrjournal.compnrjournal.com.

Analytical Methodologies Data Summary

TechniqueDetection/Quantification MethodSample Matrix ExamplesKey Findings / ParametersCitations
GC-MSEI (70 eV), SIM/SIR (m/z 163, 181, 127), SPE cleanupFood materials, end products, animal/insect tissuesLOD: 3 µg·kg⁻¹, RSD: ≤ 5%; LOD: 0.01 mg/kg (SIM) researchgate.netepa.gov
GC-MSNCIKampo productsSimple, rapid, inexpensive sample preparation researchgate.net
HPLCUV/PDA (225 nm), C18 column, Methanol/Acetonitrile/Water mobile phaseInsecticide formulationsLinearity: 25-75 ppm wjarr.com
HPLCUV (278 nm), Silica column, Acetonitrile/Water mobile phaseFormulations (with Quinalphos)Detection at 0.4 mg/L ijariit.com
HPLCUV (254 nm), Silica column, Hexane/Tetrahydrofuran mobile phaseRubberwoodUsed for determination in treated wood ajol.infofrim.gov.my
RP-HPLCUV (235 nm), C18 column, Acetonitrile/Methanol mobile phaseCucumberLinearity r: 0.995, LOD: 0.4 µg/mL, LOQ: 0.3 µg/mL researchgate.net
HPLCUV (226 nm), C18 column, Acetonitrile/Water mobile phaseLLINs (with Pyriproxyfen)Quantification ≥ 0.00045% (w/w) for alpha-cypermethrin nih.gov
LC-MS-MSESI (Positive ion), [NH4]+, [K]+ adducts, Polar column, Methanol/Ammonium formate mobile phaseField cropsRecoveries: 68.7-115.5%, RSD: < 10%, LOQ: 0.01-0.3 mg/kg dbpia.co.kr
LC-MS-MSValidation studyWater, SoilAcceptable recoveries epa.gov
UPLC-MS-MSESI (Positive ion), m/z 433.21 → 191, C18 column, Methanol/Ammonium formate mobile phaseRat plasmaLinearity r: ≥ 0.99, Range: 7.8–2,000 ng/mL, LOD: 2.0 ng/mL nih.gov
LC-MS/MSESI (Positive ion), m/z 433.10 → 191.10Various (multi-pyrethroid analysis)Simultaneous analysis possible shimadzu.comlcms.cz
TLCp-benzoquinone reagent (blue spot)Poisoning casesQualitative detection, Sensitivity: 0.25 µg akjournals.commedicopublication.com
RP-TLCVideo densitometry, RP-18 plates, Methanol/Water mobile phaseSoil (spiked)Quantitative determination, validated for linearity, precision, LOD core.ac.uk
TLCUV light, Chromogenic reagentsMetabolic studies (with 14C label)Detection of unlabeled compounds scielo.br
TLC-DensitometryAbsorbance mode (λmax 228 nm for alpha-cypermethrin), Silica gel 60 F-254, Hexane/DCM/EtOAc/FAAgricultural and domestic productsLinearity r: 0.993 ± 0.0029 (alpha-cypermethrin), Range: 300-1800 ng/spot, LOD: 1.6-2.8 ng/spot, LOQ: 4.9-8.5 ng/spot (various pyrethroids) nih.govnih.govresearchgate.net
UV-Vis SpectrophotometryAlkaline hydrolysis, reaction with Fe(III), absorbance at 420 nmSolutionsRange: 0.076-1.60 ppm, r: ≥ 0.9998, LOD: 0.023 ppm, LOQ: 0.076 ppm, Recovery: 101.10%, RSD: 0.25% researchgate.netasianpubs.orgasianpubs.org
UV-Vis SpectrophotometryHydrolysis, reaction with KI and leuco crystal violet, absorbance at 595 nmEnvironmental and biological samplesRange: 0.12-0.68 ppm, Molar absorptivity: 3.3 x 10⁵ L mol⁻¹ cm⁻¹, Sandell's sensitivity: 0.054 µg cm⁻², LOD: ~0.003 µg scielo.brresearchgate.net
UV SpectrophotometryDirect measurement, absorbance at 220-230 nmSolutions, human serum, formulationsLinearity eq: Y = 0.0318x – 0.0288, LOD: 0.502 µg/ml, LOQ: 1.523 µg/ml, Repeatability: 98-102% (RSD < 2%) pnrjournal.compnrjournal.compnrjournal.com

Colorimetric Assays (e.g., Leuco Crystal Violet Method)

Colorimetric assays offer a simple and cost-effective approach for the detection and estimation of this compound. One such method involves the alkaline hydrolysis of this compound to produce cyanide ions. These cyanide ions then react with potassium iodide and leuco crystal violet to form a crystal violet dye, which exhibits maximum absorbance at 595 nm in an acidic medium. scielo.brresearchgate.netresearchgate.net This color change can be measured spectrophotometrically to determine the concentration of this compound. scielo.brresearchgate.netresearchgate.net

Another colorimetric method for quantifying this compound in water samples utilizes L-cysteine functionalized gold nanoparticles (AuNPs@Cyst). rsc.org this compound is hydrolyzed by potassium hydroxide (B78521) to yield hydrolyzed this compound, which includes 3-phenoxybenzaldehyde (B142659) as a by-product. rsc.org The detection strategy relies on the aggregation of AuNPs@Cyst triggered by hydrogen-bonding interactions between the aldehyde group of the hydrolyzed this compound by-product and the amine group of L-cysteine on the nanoparticle surface. rsc.org This aggregation causes a distinct color change from red to blue-gray, observable by the naked eye and quantifiable by UV-visible spectrophotometry. rsc.org The absorbance ratio (A634/A525) shows a linear relationship with this compound concentrations ranging from 0.5 to 13.0 mg L⁻¹. rsc.org This method has demonstrated selectivity for this compound even in the presence of other pesticides. rsc.org

A spectrophotometric method for evaluating trace levels of this compound involves its hydrolysis to cyanide ion, which subsequently reacts with potassium iodide and leuco crystal violet (LCV) to produce a crystal violet dye. mdpi.com The absorption maximum of this dye is measured for quantification. mdpi.com

Another UV-Visible spectrophotometry method for this compound analysis is based on its hydrolysis in alkaline solution to cyanide ion, which then reacts with iron(III) ions to form colored complex compounds. asianpubs.orgresearchgate.net The concentration of this compound can be quantitatively measured by the absorbance of these colored complexes, with a maximum absorption wavelength typically observed at 420 nm. asianpubs.orgresearchgate.net This method has shown a working concentration range of 0.076 to 1.60 ppm with a correlation coefficient (r) greater than 0.9998. asianpubs.orgresearchgate.net

Advanced Analytical Approaches

Advanced analytical approaches provide deeper insights into the mechanisms of this compound interaction with biological systems and the development of resistance.

Proteomic Analysis for Resistance Mechanisms

Proteomic analysis is a valuable tool for unraveling the molecular mechanisms underlying insecticide resistance, including resistance to this compound. Quantitative proteomic analysis using techniques like isobaric tags for relative and absolute quantification (iTRAQ) coupled with liquid chromatography with tandem mass spectrometry (LC-MS/MS) can identify differentially expressed proteins in this compound-resistant organisms compared to sensitive strains. nih.govzgxfzz.complos.org

Studies on Culex pipiens pallens, a mosquito species, have utilized proteomic analysis to investigate this compound resistance. One study identified 164 differentially expressed proteins between this compound-sensitive and -resistant isolates, with 54 proteins being up-regulated and 110 down-regulated. nih.govzgxfzz.com These differentially expressed proteins included a significant number of cuticular proteins, larval cuticular proteins, pupal cuticular proteins, and cuticular structural constituent proteins, suggesting the involvement of cuticular resistance. nih.govzgxfzz.com Additionally, proteins involved in energy production and conversion, translation, ribosomal structure and biogenesis, lipid transport and metabolism, post-translational modification, protein turnover, chaperones, cytoskeleton, and intracellular transportation were found to be differentially expressed, potentially serving as markers of this compound resistance. nih.govzgxfzz.com

Another proteomic study on Culex pipiens pallens after 30 generations of this compound selection revealed 2885 differentially expressed proteins across different developmental stages (egg, larvae, pupae, adult) in the resistant strain compared to the susceptible strain. nih.gov This analysis showed a significant enrichment of proteins, including cuticular proteins and enzymes involved in detoxification such as cytochrome P450, glutathione (B108866) S-transferases, esterase, and ATP-binding cassette transporters, highlighting their potential role in this compound resistance. nih.gov

Proteomic analysis has also been applied to study beta-cypermethrin (B1669542) resistance in Blattella germanica (German cockroach). x-mol.com Ovarian proteomic analysis of resistant strains identified 64 differentially expressed proteins, with 18 upregulated and 46 downregulated. x-mol.com Fourteen significantly differentially expressed proteins were identified, primarily categorized as immunity-related, development-related, structural, and energy metabolism-related proteins. x-mol.com The differential expression of these proteins suggests alterations in cell structure and metabolism associated with beta-cypermethrin resistance, potentially explaining observed fecundity fitness disadvantages in resistant strains. x-mol.com

Gene Expression Profiling in Immunotoxicity Studies

Gene expression profiling is used to assess the impact of this compound exposure on biological systems at the transcriptional level, particularly in immunotoxicity studies. This technique involves analyzing the expression levels of a set of genes to understand the biological response to the compound.

Studies have investigated the effects of this compound on gene expression in various organisms and cell types. For instance, research on copepodid salmon lice (Lepeophtheirus salmonis) exposed to this compound utilized microarray and RT-qPCR analyses to examine global gene expression profiles. researchgate.net The results indicated a significant disruption of homeostasis and overexpression of multiple degradative enzymes, including trypsin-like serine proteases and cytochrome P450s (CYP3a24, CYP6w1, and CYP6d4), in this compound-treated lice. researchgate.net

In human peripheral blood mononuclear cells (PBMCs), the effect of this compound exposure on the expression profile of specific transcription factors (THBS1, SPP1, FEZ1, and GPNMB) has been studied. nih.govtandfonline.comresearchgate.net While exposure to another pesticide, mancozeb, resulted in significant changes in expression profiles, this compound exposure did not cause significant alterations in the expression of these specific genes in this in vitro model. nih.govtandfonline.comresearchgate.net

Gene expression profiling of cell death pathways in alpha-cypermethrin-treated human neuroblastoma SH-SY5Y cells revealed changes in the mRNA levels of 39 out of 84 examined genes. nih.gov Thirty-six genes were up-regulated, and three were down-regulated, indicating that alpha-cypermethrin alters the expression of genes related to apoptosis, autophagy, and necrosis. nih.gov

Radio-Labelled Compounds in Metabolic Studies

Radio-labelled this compound is a valuable tool for tracing the metabolic fate and distribution of the compound in biological systems. Studies using 14C-labelled this compound, often labelled in the cyclopropyl (B3062369) or benzyl (B1604629) (phenoxy) rings, provide insights into absorption, excretion, and metabolite formation. fao.orgfao.orginchem.orgepa.gov

Metabolism studies in rats using 14C-labelled this compound have shown that the compound is absorbed from the gastrointestinal tract and readily excreted, primarily in the urine. inchem.orgepa.gov Metabolism mainly involves ester cleavage, producing the cyclopropanecarboxylic acid and the 3-phenoxybenzyl moiety, which are then excreted as conjugates. inchem.orgepa.gov Very little radioactivity is retained in the tissues. inchem.orgepa.gov

In lactating dairy cows orally dosed with 14C-alpha-cypermethrin, radioactivity quickly reached a plateau in milk, with a significant portion found in the cream, suggesting its fat-soluble nature. fao.org The main component in tissues, milk, and eggs is the parent compound. fao.org Metabolites such as DCVA (3-(2,2-dichlorovinyl)2,2-dimethylcyclopropane carboxylic acid) and 3-phenoxybenzoic acid have been identified in animal metabolism studies. fao.org

Studies in laying hens dosed with this compound also showed ester hydrolysis as the main initial metabolic pathway. fao.org Parent this compound was a significant residue in fat and egg yolks, while DCVA was a major component in muscle and liver. fao.org

Radio-labelled this compound has also been used in pharmacokinetic studies to investigate mechanisms of pyrethroid resistance in insects, such as Heliothis virescens (tobacco budworm). cotton.org Studies with radiolabelled this compound showed reduced rates of penetration and increased excretion of this compound metabolites in resistant strains, indicating enhanced metabolism and reduced cuticular penetration as resistance mechanisms. cotton.org

Sample Preparation and Extraction Techniques

Effective sample preparation and extraction techniques are crucial for isolating and concentrating this compound from complex matrices before analysis. Various methods are employed depending on the sample type and the analytical technique used.

Common extraction methods for pesticide residue analysis, including this compound, in food samples include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Matrix Solid-Phase Dispersion (MSPD), Solid-Phase Micro-extraction (SPME), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid Phase Micro-extraction (LPME). sciencepublishinggroup.com

QuEChERS is a widely used sample preparation technique for pesticide residue analysis in various matrices, including fruits and vegetables. ajol.info It is based on partitioning the target analyte in an acetonitrile/water mixture and is considered a simple, rapid, and inexpensive alternative to multi-step solid phase extraction methods. ajol.info QuEChERS has been successfully used for the detection of this compound residues in tomatoes when coupled with HPLC analysis. ajol.info

Solid-phase microextraction (SPME), particularly direct immersion solid-phase microextraction (DI-SPME), coupled with gas chromatography (GC) has been developed for the determination of this compound in matrices like grass. scielo.org.co An optimized DI-SPME procedure for grass involves heating the sample with acetone in water, followed by extraction with a polydimethylsiloxane (B3030410) (PDMS)-coated fiber. scielo.org.co

Matrix Solid-Phase Dispersion (MSPD) has also been applied for the analysis of this compound residue in samples like cow's milk. sciencepublishinggroup.com

For environmental samples such as soil, extraction methods for this compound isomers and metabolites like cis- and trans-DCVA and 3-PBA involve shaking the sample with acetonitrile/water mixtures, followed by evaporation and reconstitution in a suitable solvent for LC-MS/MS analysis. epa.gov

Dispersive liquid-liquid microextraction (DLLME) has been developed for extracting alpha-cypermethrin from water samples using a suitable extraction solvent and dispersant. researchgate.net

Method Validation Parameters (Linearity, Detection Limits, Accuracy, Precision)

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, detection limits, accuracy, and precision. asianpubs.orgresearchgate.netajol.infoscielo.org.copnrjournal.comwjarr.comresearchgate.net

Linearity: Linearity demonstrates that the analytical method provides results that are directly proportional to the concentration of the analyte within a defined range. asianpubs.orgresearchgate.netajol.infoscielo.org.copnrjournal.comwjarr.comresearchgate.net This is typically assessed by analyzing a series of standards at different concentrations and plotting the response (e.g., peak area or absorbance) against the concentration to generate a calibration curve. asianpubs.orgresearchgate.netajol.infopnrjournal.comwjarr.comresearchgate.net A high correlation coefficient (R² or r) close to 1 indicates good linearity. asianpubs.orgresearchgate.netajol.infoscielo.org.copnrjournal.comwjarr.comresearchgate.net For example, an HPLC method for this compound analysis showed linearity in the range of 50% to 150% of the working concentration, with a correlation coefficient greater than 0.99. ajol.infowjarr.comresearchgate.net A UV-Visible spectrophotometry method demonstrated a working range of 0.076 to 1.60 ppm with r ≥ 0.9998. asianpubs.orgresearchgate.net

Detection Limits (LOD) and Quantification Limits (LOQ): The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, though not necessarily quantified. ajol.info The Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. ajol.info LOD and LOQ are often estimated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. ajol.info Typical LOQs for this compound in plant and animal commodities using GC-ECD and GC-MS methods fall within the range of 0.01–0.05 mg/kg. fao.org A spectrophotometric method reported LOD and LOQ values of 0.023 and 0.076 ppm, respectively. asianpubs.orgresearchgate.net For an HPLC method, LOD and LOQ for this compound were 6.31 µg/kg and 21.04 µg/kg, respectively. ajol.info A DI-SPME GC-FID method for grass samples reported detection and quantification limits of 1.53 and 4.97 ng/mL. scielo.org.co

Accuracy: Accuracy refers to the closeness of the measured value to the true value. asianpubs.orgresearchgate.netajol.infopnrjournal.comwjarr.comresearchgate.net It is often assessed through recovery studies, where known amounts of the analyte are added to blank matrix samples (spiked samples) and the percentage of the added analyte recovered by the method is determined. asianpubs.orgresearchgate.netajol.infopnrjournal.com Acceptable recovery ranges are typically specified by regulatory guidelines. ajol.info For instance, a QuEChERS-HPLC method showed average recoveries ranging from 75.6% to 111% for this compound in tomato samples, which falls within acceptable limits according to SANCO guidelines. ajol.info A UV-Visible spectrophotometry method reported a recovery value of 101.10%. asianpubs.orgresearchgate.net

Precision: Precision describes the reproducibility of the analytical method, or the agreement between independent test results obtained under stipulated conditions. asianpubs.orgresearchgate.netajol.infopnrjournal.comwjarr.comresearchgate.net It is usually expressed as relative standard deviation (RSD) or variance. ajol.infopnrjournal.com Precision can be assessed as repeatability (intra-day precision, within the same laboratory over a short period) and intermediate precision (inter-day precision, between different days or analysts). ajol.infopnrjournal.com A QuEChERS-HPLC method showed intra-day precision ranging from 4.86% to 5.84% and inter-day precision ranging from 4.74% to 6.03% for this compound. ajol.info A UV-Visible spectrophotometry method reported an RSD of 0.25%. asianpubs.orgresearchgate.net For a spectrophotometric method based on alkaline hydrolysis and reaction with leuco crystal violet, the standard deviation and relative standard deviation were found to be ± 0.001 and 0.22%, respectively. scielo.brresearchgate.net

Here is a summary table of method validation parameters from selected studies:

Analytical MethodMatrixLinearity RangeLODLOQAccuracy (Recovery %)Precision (RSD %)Source
QuEChERS-HPLCTomato5 – 500 µg/kg6.31 µg/kg21.04 µg/kg75.6 – 111Intra-day: 4.86–5.84, Inter-day: 4.74–6.03 ajol.info
UV-Vis SpectrophotometryNot specified0.12 – 0.68 ppm (3.0 – 17 µg in 25 mL)Not specifiedNot specifiedNot specified0.22 scielo.brresearchgate.net
HPLC (UV Detection)Formulation50% to 150% of working concentration (25-75 ppm)Not specifiedNot specifiedAcceptableAcceptable wjarr.comresearchgate.netwjarr.com
UV-Vis SpectrophotometryNot specified0.076 – 1.60 ppm0.023 ppm0.076 ppm101.100.25 asianpubs.orgresearchgate.net
DI-SPME-GC-FIDGrass5 – 300 mg/L1.53 ng/mL4.97 ng/mL99.088.57 scielo.org.co
Colorimetric (AuNPs@Cyst)Water0.5 – 13.0 mg L⁻¹0.2 mg L⁻¹Not specified>98.61.9 – 7.3 rsc.org
HPLC (UV Detection)River water, Formulation0.1 – 70 µg/mL0.047 µg/mL0.157 µg/mLNot specifiedNot specified researchgate.net

Note: "Not specified" indicates that the information was not explicitly available in the provided search snippets for that specific method.

Bioremediation and Detoxification Strategies for Cypermethrin

Microbial Bioremediation

Microbial bioremediation involves the use of bacteria and fungi to degrade cypermethrin (B145020). neptjournal.com These microorganisms can break down this compound either by utilizing it as a sole carbon and energy source or through co-metabolism. frontiersin.org

Isolation and Characterization of Degrading Microorganisms

The isolation and characterization of microorganisms capable of degrading this compound is a critical first step in developing bioremediation strategies. This process typically involves collecting samples from contaminated environments, such as pesticide-polluted soil and water, and using enrichment culture techniques to select for microbes that can grow in the presence of this compound. thebioscan.comekb.egrjpbcs.comresearchgate.net

Numerous bacterial genera have been identified with this compound-degrading capabilities, including Ochrobactrum, Bacillus, Pseudomonas, Serratia, Streptomyces, Staphylococcus, Xanthomonas, Acinetobacter, Sporosarcina, Marinococcus, Arthrobacter, Cupriavidus, Aeromonas, Micrococcus, Klebsiella, Lactobacillus, Rhodococcus, and Comamonas. neptjournal.comthebioscan.comekb.egfrontiersin.orgrjpbcs.comresearchgate.netals-journal.commdpi.com Fungal strains such as Trichoderma viride and Aspergillus niger have also been reported to degrade this compound. frontiersin.org

Characterization of these isolates often involves morphological, physiological, and biochemical tests, as well as 16S rRNA gene sequence analysis for identification. thebioscan.comekb.egals-journal.comnih.gov Studies have shown that some of these strains can utilize this compound as the sole source of carbon and energy. ekb.egals-journal.comnih.govbohrium.com

For example, Ochrobactrum intermedium strain SP9, isolated from petroleum-contaminated soil, was found to degrade this compound effectively. ekb.eg Bacillus subtilis strain BSF01, isolated from activated sludge, demonstrated high efficiency in degrading beta-cypermethrin (B1669542). bohrium.com Bacillus cereus strain L12, isolated from pesticide plant waste, was also identified as an effective this compound degrader. nih.gov

Optimization of Degradation Conditions (pH, Temperature, Concentration)

Optimizing environmental conditions such as pH, temperature, and this compound concentration is crucial for enhancing the efficiency of microbial degradation. These factors significantly influence microbial growth and their pesticide degradation capabilities. als-journal.com

Research has investigated the optimal conditions for various this compound-degrading strains. For Ochrobactrum intermedium strain SP9, the optimal temperature and pH for this compound biodegradation were found to be 35°C and pH 7.0, respectively, achieving a degradation rate of 69.1% within 8 days. ekb.eg Xanthomonas maltophilia strains A-C1 and B-B2 showed optimal degradation at 30°C and a neutral pH (7.0), with a wide effective range of 25-56°C and pH 5-10. als-journal.com Bacillus stercoris isolate PRSB-1 showed optimal degradation at 40°C and pH 7. thebioscan.com Bacillus subtilis strain BSF01 had optimal conditions for beta-cypermethrin degradation at 34.5°C and pH 6.7. bohrium.com

Studies also indicate that the initial concentration of this compound can affect degradation. While some strains show high degradation rates at lower concentrations, higher initial concentrations may lead to a longer lag phase before rapid degradation occurs. bohrium.comresearchgate.net

Here is a summary of optimal conditions for some reported this compound-degrading bacteria:

Bacterial StrainOptimal Temperature (°C)Optimal pHDegradation Rate (%)TimeSource
Ochrobactrum intermedium SP9357.069.18 days ekb.eg
Xanthomonas maltophilia A-C1 & B-B2307.0Not specifiedNot specified als-journal.com
Bacillus stercoris PRSB-1407.0Not specifiedNot specified thebioscan.com
Bacillus subtilis BSF0134.56.789.4 (beta-cypermethrin)7 days bohrium.com

Bioaugmentation in Contaminated Environments (Soil, Water)

Bioaugmentation, the introduction of specific degrading microorganisms to a contaminated site, is a promising strategy for enhancing this compound bioremediation in soil and water. neptjournal.com This approach leverages the capabilities of isolated and characterized strains to accelerate the breakdown of the pesticide in situ. rjpbcs.com

Studies have demonstrated the potential of bioaugmentation for this compound removal from contaminated soil and water samples. ekb.egrjpbcs.com For instance, Ochrobactrum intermedium strain SP9 has been suggested as an effective choice for the bioremediation of this compound-contaminated water and soil. ekb.eg Inoculating soil with this compound-degrading bacteria has shown significant degradation compared to uninoculated controls. rjpbcs.com The use of a synthetic consortium of multiple microorganisms has also resulted in higher degradation rates in both liquid medium and soil. researchgate.net

The success of bioaugmentation depends on the ability of the introduced strains to survive, compete with indigenous microflora, and maintain their degradation activity in the target environment. rjpbcs.com

Genetic Engineering of Microbes for Enhanced Degradation

Genetic engineering techniques offer the potential to enhance the this compound degradation capabilities of microorganisms. By modifying microbial genomes, researchers can improve the expression levels of specific enzymes involved in degradation or introduce genes for novel degradation pathways. frontiersin.orgmdpi.com

Advanced genetic engineering techniques, such as gene recombination, can be used to construct efficient "engineering bacteria" with improved pesticide degradation characteristics. mdpi.com This can involve transforming enzyme genes into vectors that can efficiently express the desired degradation enzymes. mdpi.com

Studies have explored the genetic engineering of bacteria like Pseudomonas putida, Bacillus subtilis, and Escherichia coli to improve their bioremediation capacities for organic contaminants, including pesticides. frontiersin.orgresearchgate.net Evidence suggests that genetically engineered Pseudomonas putida can perform better in bioremediation, indicating the potential of this approach for the complete elimination of some organic pollutants. researchgate.net

Furthermore, genomic analysis of this compound-degrading bacterial strains has identified genes potentially involved in the degradation pathway, such as those encoding esterase, carboxylesterase, and laccase. mdpi.com Understanding these genetic elements can facilitate the development of genetically engineered strains with enhanced degradation efficiency.

Enzymatic Detoxification Approaches

Enzymatic detoxification involves the use of enzymes, either in isolation or expressed by microorganisms, to break down this compound. frontiersin.orgnih.gov Enzymes play a crucial role in the metabolic breakdown of pesticides. d-nb.info

Several types of enzymes have been implicated in this compound detoxification, including esterases (such as carboxylesterases and acetylcholinesterases), glutathione (B108866) S-transferases (GSTs), and mixed-function oxidases (or cytochrome P450 monooxygenases). d-nb.infofrontiersin.orgmdpi.com These enzymes can catalyze various reactions, including hydrolysis, oxidation, and reduction, leading to the breakdown of the this compound molecule. mdpi.com

Carboxylesterases are particularly important in the initial hydrolysis of the ester bond in pyrethroid insecticides like this compound, resulting in the formation of metabolites such as 3-phenoxybenzoic acid (3-PBA). frontiersin.orgmdpi.comnih.gov While 3-PBA is a common metabolite, it can also be toxic and requires further degradation. frontiersin.orgmdpi.com

A novel beta-cypermethrin degrading enzyme, a monooxygenase designated as CMO, has been purified from a Streptomyces sp. isolate. plos.org This enzyme catalyzed the degradation of beta-cypermethrin through hydroxylation and diaryl cleavage, representing a different mechanism compared to the hydrolase family enzymes typically involved in pyrethroid degradation. plos.org

The activity of these detoxifying enzymes can be influenced by exposure to this compound, with increased activity often observed in response to the presence of the insecticide. frontiersin.orgresearchgate.net This suggests an adaptive enzymatic response to the toxic stress posed by this compound. researchgate.net

Enzymatic approaches, either through the application of isolated enzymes or by harnessing the enzymatic activity of degrading microorganisms, hold significant potential for the detoxification of this compound in contaminated environments.

Policy, Regulation, and Risk Management of Cypermethrin

Regulatory Frameworks and Guidelines (e.g., WHO, EPA)

Regulatory bodies such as the World Health Organization (WHO) and the Environmental Protection Agency (EPA) in the United States, along with national and regional authorities like those in the European Union and the UK, establish guidelines and regulations for the use of cypermethrin (B145020). These frameworks govern its authorization, labeling, and application to protect human health and the environment.

In the UK, this compound is authorized for use as a plant protection product, biocide, and veterinary medicine, with authorization granted based on safety assessments for human health and the environment. environment-agency.gov.uk Product labels specify usage details, including application methods and whether they are for professional or amateur use. environment-agency.gov.uk The EU Biocidal Products Regulation (528/2012) approves this compound for use as a wood preservative and insecticide. environment-agency.gov.uk

The EU has designated this compound as a Priority Substance under the Environmental Quality Standards Directive (2013/39/EU), a daughter directive of the Water Framework Directive (2000/60/EC). environment-agency.gov.uk This directive specifies Annual Average (AA) Environmental Quality Standards (EQS) for this compound in freshwaters and saline waters. environment-agency.gov.uk

The EPA in the United States conducts risk assessments based on the use patterns of registered this compound products. epa.gov this compound is registered with the EPA. ca.gov The EPA has classified this compound as a "possible human carcinogen" based on studies in mice, though no tumors were observed in rat studies or studies with alpha-cypermethrin (B165848). federalregister.govregulations.gov The Agency uses a non-linear approach for cancer assessment, determining that quantification of risk using a reference dose (RfD) or acute population-adjusted dose (aPAD) adequately accounts for chronic toxicity, including carcinogenicity. federalregister.govregulations.gov

The European Commission renewed the approval of this compound in February 2022 for seven years, until 2029, classifying it as a candidate for substitution. pan-europe.infoeuropa.eu This classification is based on it being a mixture of eight isomers, containing a significant proportion of non-active isomers. europa.eu The EU is also reviewing its approach to setting Maximum Residue Levels (MRLs) for cypermethrins, considering setting separate MRLs for the more toxic alpha-cypermethrin. agrinfo.eu

Risk Assessment Methodologies for Human Health and Environment

Risk assessment for this compound involves evaluating potential exposure and its associated risks to human health and ecological receptors. Methodologies include both human health and ecological risk assessments. epa.gov

For human health risk assessment, the EPA considers dietary exposure (food and drinking water), occupational exposure, and residential exposure. epa.govregulations.gov Assessments may include acute and chronic dietary exposure assessments. epa.govregulations.gov The EPA uses the Dietary Exposure Evaluation Model software with the Food Commodity Intake Database (DEEM-FCID) for dietary exposure assessments. regulations.gov Points of departure (PODs), such as the No Observed Adverse Effect Level (NOAEL) or Benchmark Dose (BMD), are determined from toxicological data based on the most sensitive endpoints, often related to neurotoxicity for pyrethroids like this compound. federalregister.govregulations.govwho.int Uncertainty and safety factors are applied to PODs to calculate safe exposure levels. federalregister.gov

Studies have assessed occupational exposure through methods like air monitoring, biomonitoring of metabolites in urine, and workplace environmental sampling, including assessing glove and surface contamination. researchgate.netnih.govnih.gov Dermal exposure can be a significant pathway. researchgate.netnih.govresearchgate.net

Recommendations for Safer Use and Environmental Protection

Recommendations for the safer use of this compound and environmental protection focus on minimizing exposure and preventing environmental contamination. These include implementing best practices during application and handling. environment-agency.gov.ukmsd.commerck.comsataka.com.vn

Measures to reduce environmental entry, particularly into water bodies, are crucial. These include using buffer zones and no-spray zones near watercourses to mitigate spray drift. environment-agency.gov.uk Utilizing equipment that reduces spray drift is also recommended. environment-agency.gov.uk For uses like wood preservation, treated timber should not be used in or near water, and existing structures in such locations should not be treated with this compound products. environment-agency.gov.uk

Promoting best practices for the use of plant protection products, veterinary medicines, and biocides containing this compound helps reduce its entry into the water environment. environment-agency.gov.uknih.gov This involves following product label instructions carefully. environment-agency.gov.uksataka.com.vn

General safe handling practices include avoiding breathing mist or vapors, avoiding contact with skin and eyes, and washing thoroughly after handling. msd.commerck.com Wearing appropriate personal protective equipment (PPE) such as gloves, protective clothing, and eye protection is recommended. msd.commerck.comsataka.com.vn Ensuring adequate ventilation in work areas is also important. msd.commerck.com Preventing spills and minimizing release to the environment are key environmental precautions. msd.commerck.com In case of spills, containment and proper cleanup methods using absorbent materials are necessary, avoiding flushing spilled material into drains. msd.commerck.comfarmag.co.za

Minimizing the volume of this compound used, in terms of the number of applications, the volume applied per area, and the frequency of application, is a general strategy to mitigate risks. fsc.org

Monitoring and Surveillance Programs for Residues and Exposure

Monitoring and surveillance programs are essential for assessing the presence of this compound residues in various environmental compartments and potential human exposure.

Monitoring of this compound in surface waters is conducted to assess environmental contamination levels. environment-agency.gov.ukaimspress.com This helps identify areas where concentrations exceed environmental quality standards and understand potential sources contributing to contamination. environment-agency.gov.uk Analytical methods like High-Performance Liquid Chromatography (HPLC) are used to detect and quantify this compound residues in water samples. aimspress.com

Residue monitoring programs also assess this compound levels in food and feed. fda.govfda.govwur.nl Regulatory bodies like the FDA in the United States monitor pesticide residues in human foods. fda.govfda.gov this compound residues have been detected in various food commodities. pan-europe.infofda.govfda.gov Monitoring helps ensure that residue levels are below established MRLs. wur.nlnih.gov

Monitoring of human exposure can involve measuring urinary metabolites of this compound. nih.govwikipedia.orgnih.gov Workplace exposure assessments may include biological monitoring and environmental sampling to identify potential exposure pathways like glove and surface contamination. nih.gov Studies have evaluated dermal and inhalation exposure during application using methods like dermal patches and personal air monitors. researchgate.netnih.govresearchgate.net

These monitoring and surveillance efforts provide data to inform risk assessments, evaluate the effectiveness of regulatory measures, and identify areas where further action is needed to reduce exposure and environmental impact.

Q & A

Q. How should I design experiments to evaluate cypermethrin biodegradation in environmental samples?

Methodological Answer:

  • Use Response Surface Methodology (RSM) with Box-Behnken Design (BBD) to optimize variables like temperature, pH, and shaking speed. For example, a study achieved 88% model accuracy (R² = 0.8863) using BBD to assess this compound degradation by Bacillus sp. strain SG2 .
  • Include a quadratic model equation to predict degradation efficiency, and validate results with ANOVA (p < 0.0001 for significance) .
  • Compare degradation rates in soil slurry vs. minimal broth, as soil matrices often enhance microbial activity .

Q. What analytical methods are recommended for quantifying this compound residues?

Methodological Answer:

  • Capillary Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard for detecting this compound isomers. Optimal detection occurs at 235 nm using silica or bonded-phase columns .
  • For toxicological analysis, measure urinary metabolites (e.g., 3-phenoxybenzyl derivatives) as biomarkers of exposure, though note that pyrethroid-specific assays in body fluids are not yet standardized .

Q. How can I ensure reproducibility in this compound toxicity studies?

Methodological Answer:

  • Follow OECD guidelines for in vivo studies: report hemoglobin levels, red blood cell counts, and plasma alkaline phosphatase activity in animal models (e.g., rats), as these parameters are sensitive to this compound exposure .
  • Document purity (>95%) and stereoisomer composition of this compound samples, as commercial formulations vary in isomer ratios, affecting toxicity outcomes .

Advanced Research Questions

Q. How do I resolve contradictions in this compound toxicological data between animal models and human studies?

Methodological Answer:

  • Conduct systematic reviews using PICO frameworks (Population, Intervention, Comparison, Outcome) to identify gaps. For example, immunosuppression observed in rats may not extrapolate to humans due to metabolic differences .
  • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing human-specific biomarkers, such as neurophysiological monitoring (e.g., EEG) in occupational exposure cases .

Q. What advanced statistical models are suitable for optimizing this compound removal in wastewater treatment?

Methodological Answer:

  • Use RSM with Central Composite Rotatable Design (CCRD) to model interactions between variables like pH, retention time, and voltage in electrocoagulation processes. A study achieved 94% this compound removal by optimizing these parameters .
  • Validate models using ANOVA and lack-of-fit tests , and report confidence intervals (e.g., 95%) to assess prediction accuracy .

Q. How can I elucidate the enzymatic pathways involved in this compound biodegradation?

Methodological Answer:

  • Perform FT-IR spectroscopy to identify intermediate metabolites (e.g., cyclopropane derivatives) during microbial degradation .
  • Screen bacterial strains (e.g., Bacillus subtilis) for esterase and laccase activity, which cleave this compound’s ester bonds. Quantify enzyme kinetics (Km and Vmax) under varying substrate concentrations .

Q. What methodologies are critical for analyzing this compound stereoisomers in environmental samples?

Methodological Answer:

  • Employ chiral chromatography (e.g., HPLC with β-cyclodextrin columns) to separate enantiomers. Note that isomer ratios impact bioactivity; for instance, cis-isomers exhibit higher insecticidal potency .
  • Validate methods using spiked recovery tests in soil/water matrices, reporting limits of detection (LOD) below 0.01 ppm to meet regulatory standards .

Data Interpretation and Reporting

Q. How should I address conflicting data on this compound’s immunotoxicity?

Methodological Answer:

  • Use meta-analysis to synthesize findings from heterogeneous studies. For example, while rat studies show immunosuppression at 1600 mg/kg dietary levels, human data are absent; highlight this discrepancy in risk assessments .
  • Incorporate sensitivity analyses to evaluate the impact of variables like exposure duration and species-specific metabolic pathways .

Q. What steps ensure compliance with ethical standards in this compound research involving human subjects?

Methodological Answer:

  • Obtain ethics committee approval (e.g., IRB) and informed consent for biomonitoring studies. For occupational exposure research, collaborate with industrial hygiene experts to design safe sampling protocols .
  • Adhere to GB/T 16483 and GB/T 17519 standards for reporting safety data, including respiratory protection measures and decontamination procedures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.